Metoprolol dimer-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H41NO6 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyethyl)phenoxy]-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]propan-2-ol |
InChI |
InChI=1S/C27H41NO6/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4/h5-12,21,24-25,29-30H,13-20H2,1-4H3/i17D2,18D2,19D2,20D2,24D,25D |
InChI Key |
FPFJXNCXQDHWGC-YXINZGOPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)N(C(C)C)C([2H])([2H])C([2H])(C([2H])([2H])OC2=CC=C(C=C2)CCOC)O |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O |
Origin of Product |
United States |
Foundational & Exploratory
"Metoprolol dimer-d10" chemical properties and structure
For immediate release
This technical guide provides a comprehensive overview of the chemical properties and structure of Metoprolol dimer-d10, a deuterated internal standard essential for the accurate quantification of Metoprolol and its related compounds in complex matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioanalytical method development, and impurity profiling.
Chemical Properties and Structure
This compound is a stable isotope-labeled version of the Metoprolol dimer impurity. The incorporation of ten deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3,3'-(Isopropylazanediyl)bis(1-(4-(2-methoxyethyl)phenoxy)propan-1,1,2,3,3-d5-2-ol) | [1] |
| Molecular Formula | C₂₇H₃₁D₁₀NO₆ | [1][2] |
| Molecular Weight | 485.7 g/mol | [1][2] |
| CAS Number | Not Available for labeled compound. Unlabeled: 154784-36-8 | |
| Purity | >95% | |
| Appearance | Not specified in available documentation. | |
| Solubility | Not specified for d10-dimer. The non-deuterated dimer is soluble in Methanol. | |
| Melting Point | Not available in public documentation. | |
| Boiling Point | Not available in public documentation. | |
| Storage Conditions | 2-8 °C for long-term storage. |
Structure
The chemical structure of this compound is characterized by two deuterated Metoprolol-like moieties linked by an isopropylamine group. The deuterium labeling is specifically on the propanol chain.
Chemical Structure:
(Simplified representation of the deuterated propanol chain)
Proposed Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of Metoprolol and its impurities. The following diagram illustrates a logical workflow for its preparation.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation.
Experimental Workflow for Quantification of Metoprolol in Plasma
The following diagram outlines a typical experimental workflow for the quantification of Metoprolol in a plasma sample using this compound as an internal standard.
Mass Spectrometry
In a typical LC-MS/MS method for Metoprolol, multiple reaction monitoring (MRM) is used for detection. The transition for Metoprolol is m/z 268.1 → m/z 116.2. For this compound, the precursor and product ion masses would be shifted due to the deuterium labeling, allowing for its specific detection alongside the unlabeled analyte.
Conclusion
This compound serves as a critical tool for the accurate and precise quantification of Metoprolol in biological matrices. Its well-defined chemical structure and high isotopic purity make it an excellent internal standard for demanding analytical applications in pharmaceutical research and development. While detailed public data on some physical properties are limited, its utility in bioanalytical workflows is well-established based on the principles of stable isotope dilution analysis.
References
Metoprolol Dimer-d10: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Metoprolol dimer-d10, a stable isotope-labeled internal standard crucial for the accurate quantification of metoprolol and its related impurities in complex biological matrices. This document details its chemical properties, its pivotal role in bioanalytical research, and provides exemplary experimental protocols for its application.
Introduction to Metoprolol and its Dimeric Impurity
Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. During the synthesis and storage of metoprolol, various impurities can form, including dimeric structures. Regulatory bodies require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product.
This compound is a deuterated form of a metoprolol dimer impurity. The incorporation of ten deuterium atoms results in a higher mass, making it an ideal internal standard for mass spectrometry-based analytical methods.
Physicochemical Properties
The key physicochemical properties of this compound and its unlabeled counterpart are summarized below for comparative analysis.
| Property | This compound | Metoprolol Dimer |
| Chemical Name | 3,3'-(Isopropylazanediyl)bis(1-(4-(2-methoxyethyl)phenoxy)propan-1,1,2,3,3-d5-2-ol) | 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol |
| Molecular Formula | C₂₇H₃₁D₁₀NO₆ | C₂₁H₂₈O₅ |
| Molecular Weight | 485.7 g/mol | 360.44 g/mol |
| Purity | >95% | >95% |
| Storage | 2-8 °C for long-term storage | 2-8 °C |
Role in Research: The Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, accuracy and precision are paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
This compound serves as an ideal SIL-IS for the quantification of the corresponding unlabeled metoprolol dimer impurity. Its utility stems from the following principles:
-
Co-elution: Due to its structural similarity, this compound co-elutes with the unlabeled analyte during chromatographic separation.
-
Similar Ionization Efficiency: Both the labeled and unlabeled compounds exhibit nearly identical ionization behavior in the mass spectrometer's ion source.
-
Correction for Matrix Effects: Any variations in sample preparation, injection volume, and ion suppression or enhancement in the biological matrix affect both the analyte and the SIL-IS to the same extent.
By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, a highly accurate and precise quantification can be achieved.
Experimental Protocols
The following is a representative experimental protocol for the quantification of a metoprolol-related impurity (e.g., metoprolol dimer) in human plasma using this compound as an internal standard. This protocol is based on established methods for metoprolol analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortexing: Vortex the mixture for 30 seconds.
-
Basification: Add 100 µL of 0.1 M sodium hydroxide and vortex for another 30 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte (Metoprolol Dimer): To be determined based on precursor and product ions. IS (this compound): To be determined based on precursor and product ions (precursor will be ~10 Da higher than the analyte). |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Visualizations
Logical Synthesis Pathway for Metoprolol Dimer
The following diagram illustrates a plausible synthetic route for the formation of a metoprolol dimer impurity, which would be adapted to use deuterated starting materials for the synthesis of this compound.
Caption: Plausible synthesis pathway for Metoprolol Dimer.
Experimental Workflow for Bioanalysis
This diagram outlines the typical workflow for the quantification of a metoprolol impurity in a biological sample using this compound as an internal standard.
Caption: Bioanalytical workflow using a SIL-IS.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the bioanalysis of metoprolol and its impurities. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies ensures the highest level of accuracy and precision, which is critical for pharmacokinetic studies, impurity profiling, and regulatory submissions. The detailed protocols and workflows provided in this guide serve as a valuable resource for the implementation of robust and reliable analytical methods.
Decoding the Certificate of Analysis: A Technical Guide to Metoprolol Dimer-d10
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Metoprolol Dimer-d10, a crucial isotopically labeled internal standard used in pharmacokinetic and metabolic studies of Metoprolol. Understanding the data presented in a CoA is paramount for ensuring the quality, identity, and purity of this reference material, thereby guaranteeing the accuracy and reliability of research outcomes. This document will dissect the key components of a CoA, detail the experimental methodologies employed for its certification, and present the data in a clear, accessible format.
Product Identification and Specifications
A Certificate of Analysis begins with the fundamental identification of the compound. This section provides essential information for traceability and proper handling.
| Parameter | Specification | Source |
| Product Name | This compound | Clearsynth, SynZeal[1][2] |
| Catalogue Number | CS-O-15145 / SZ-M021D03 | Clearsynth, SynZeal[1][2] |
| CAS Number | 154784-36-8 (Unlabeled) | Clearsynth[3] |
| Molecular Formula | C₂₇H₃₁D₁₀NO₆ | SynZeal |
| Molecular Weight | 485.7 g/mol | SynZeal |
| Physical Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in Methanol | Allmpus |
| Storage | 2-8 °C, in a tightly closed vial | Clearsynth, Allmpus |
Analytical Data and Quality Control
This core section of the CoA presents the results of various analytical tests performed to confirm the identity, purity, and quality of the this compound.
| Analytical Test | Method | Result | Source |
| Purity | High-Performance Liquid Chromatography (HPLC) | 99.23% | Clearsynth |
| Identity | Mass Spectrometry (MS) | Conforms to structure | Inferred from available data |
| Identity | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure | Inferred from available data |
| Residual Solvents | Gas Chromatography (GC) | To be specified by manufacturer | General knowledge |
| Water Content | Karl Fischer Titration | To be specified by manufacturer | General knowledge |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in the CoA. Below are the typical experimental protocols for the key analyses performed on this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds. A typical HPLC method for Metoprolol and its related substances is outlined below.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of Metoprolol and its impurities.
-
Mobile Phase : A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection at a wavelength of 280 nm is suitable for Metoprolol and its chromophoric impurities.
-
Sample Preparation : A known concentration of this compound is dissolved in a suitable solvent, typically the mobile phase, and injected into the HPLC system.
-
Purity Calculation : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and providing structural information through fragmentation patterns.
-
Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). A triple quadrupole or Q-TOF mass spectrometer is commonly employed.
-
Ionization Source : Electrospray ionization (ESI) in the positive ion mode is typically used for Metoprolol and its derivatives.
-
Analysis Mode : Full scan mode is used to determine the molecular weight of the parent ion. Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns for structural elucidation.
-
Expected Ion : For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 486.7.
-
Fragmentation Analysis : The fragmentation pattern of this compound is compared with the known fragmentation of unlabeled Metoprolol Dimer to confirm the identity and location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule by providing detailed information about the chemical environment of its atoms.
-
Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz).
-
Solvent : A deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ is used to dissolve the sample.
-
Analysis : A ¹H NMR spectrum is acquired.
-
Interpretation : The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the structure of the this compound molecule. The absence of signals at specific positions where deuterium atoms have been incorporated, compared to the spectrum of the unlabeled compound, confirms the isotopic labeling.
Visualizing Key Information
Diagrams are essential for a quick and clear understanding of complex information. The following visualizations represent the chemical structure, a typical analytical workflow, and the logical structure of a Certificate of Analysis.
Caption: Chemical Structure of this compound.
Caption: Analytical Workflow for this compound Quality Control.
Caption: Logical Structure of a Certificate of Analysis.
This guide serves as a comprehensive resource for understanding the critical information presented in a Certificate of Analysis for this compound. By detailing the specifications, analytical results, and experimental methodologies, researchers and drug development professionals can confidently utilize this essential reference standard in their studies, ensuring data integrity and advancing scientific discovery.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Metoprolol Dimer-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthesis and characterization of Metoprolol Dimer-d10, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely used beta-blocker, Metoprolol. Due to its nature as a custom-synthesized molecule, this document outlines a plausible synthetic pathway and expected characterization methodologies based on established chemical principles and available data for related compounds.
Introduction
Metoprolol is a selective β1 receptor antagonist prescribed for a range of cardiovascular conditions. To accurately quantify Metoprolol and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. This compound serves this purpose, offering a distinct mass spectrometric signature for precise quantification. This guide details a proposed synthetic route and the analytical techniques required for its comprehensive characterization.
While specific data for this compound is not extensively published, its existence as a custom synthesis product is noted by suppliers. The proposed molecular formula is C₂₇H₃₁D₁₀NO₆ with a molecular weight of 485.7.
Proposed Synthesis of this compound
The synthesis of this compound can be approached by adapting established methods for the synthesis of Metoprolol and its impurities, incorporating deuterated reagents at key steps. The formation of the dimer is often a known impurity pathway in Metoprolol synthesis. A plausible synthetic approach involves the reaction of a deuterated precursor with a key intermediate.
A likely synthetic strategy would involve the preparation of deuterated 4-(2-methoxyethyl)phenol and its subsequent reaction with a linking agent to form the dimer, followed by the introduction of the deuterated isopropylamino group.
Key Starting Materials:
-
Deuterated 4-(2-methoxyethyl)phenol (d5)
-
Epichlorohydrin
-
Deuterated Isopropylamine (d7)
Experimental Protocol: Proposed Synthesis
-
Synthesis of Deuterated Epoxide Intermediate:
-
React deuterated 4-(2-methoxyethyl)phenol (d5) with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the deuterated epoxide intermediate, 1-(4-(2-methoxy-d3-ethyl-d2)phenoxy)-2,3-epoxypropane.
-
-
Dimerization Reaction:
-
The formation of the dimer, 1,3-bis[4-(2-methoxy-d3-ethyl-d2)phenoxy]propan-2-ol, can be promoted under specific reaction conditions, such as elevated temperatures or through a controlled reaction with a second equivalent of the deuterated phenoxide.
-
-
Introduction of the Deuterated Isopropylamino Group:
-
The resulting deuterated dimer epoxide can then be reacted with deuterated isopropylamine (d7) to yield the final product, this compound. The reaction is typically carried out in a suitable solvent like isopropanol.
-
-
Purification:
-
The crude product would be purified using column chromatography (e.g., silica gel) with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.
-
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are proposed:
Table 1: Summary of Analytical Characterization Techniques
| Technique | Expected Results |
| Mass Spectrometry (MS) | Confirmation of the molecular weight (expected: ~495.7 g/mol , accounting for deuterium mass). High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the elemental composition. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Absence of signals in the regions where deuterium has been incorporated. ²H (Deuterium) NMR: Presence of signals corresponding to the deuterated positions. ¹³C NMR: Standard carbon spectrum. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. A single major peak with purity >95% is expected. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups such as O-H (hydroxyl), C-O (ether), and C-N (amine) bonds. The C-D stretching vibrations would appear at lower frequencies than C-H stretches. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. |
Visualizing the Workflow
The following diagrams illustrate the proposed synthetic pathway and the general analytical workflow for the characterization of this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for the characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While this molecule is available as a custom synthesis product, the detailed experimental data is not in the public domain. The proposed synthetic route and characterization workflow presented here are based on established chemical principles and provide a robust framework for its preparation and validation. The successful synthesis and thorough characterization of this compound are paramount for its application as a reliable internal standard in critical bioanalytical assays.
The Role of Metoprolol Dimer-d10 as an Impurity Standard in Pharmaceutical Quality Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Metoprolol dimer-d10, a critical stable isotope-labeled internal standard for the accurate quantification of the corresponding unlabeled dimer impurity in Metoprolol drug substances and products. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Metoprolol is paramount for drug safety and efficacy, as mandated by global regulatory bodies. This document outlines the significance of impurity profiling, the synthesis and characterization of this compound, and detailed analytical methodologies for its use.
Introduction to Metoprolol and its Impurities
Metoprolol is a widely prescribed beta-blocker used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1] It functions as a selective β1 receptor blocker.[2] During the synthesis and storage of Metoprolol, various process-related and degradation impurities can form, including dimeric species.[2][3] The presence of these impurities, even in trace amounts, can potentially impact the safety and therapeutic effectiveness of the final drug product.[4] Therefore, stringent control and accurate quantification of these impurities are essential to comply with regulatory standards set by authorities like the International Council for Harmonisation (ICH).
Table 1: Key Information on Metoprolol and Metoprolol Dimer
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Therapeutic Use / Classification |
| Metoprolol | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | C₁₅H₂₅NO₃ | 267.36 | Antihypertensive, Antianginal, β1-adrenergic blocker |
| Metoprolol Dimer | 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | C₂₁H₂₈O₅ | 360.44 | Process-related impurity |
| This compound | 1,3-bis[4-(2-methoxyethyl-d5)phenoxy]propan-2-ol | C₂₇H₃₁D₁₀NO₆ | 485.70 | Stable isotope-labeled internal standard |
This compound: A Vital Tool for Accurate Quantification
This compound is a deuterated analog of the Metoprolol dimer impurity. The incorporation of ten deuterium atoms results in a distinct mass difference, allowing it to be used as an internal standard in mass spectrometry-based analytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the quantification.
Synthesis and Characterization of this compound
While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be extrapolated from known chemical reactions for Metoprolol and its impurities. A representative synthesis would likely involve the coupling of deuterated precursors.
A potential, representative synthesis approach:
The synthesis could start from a deuterated analog of 4-(2-methoxyethyl)phenol. This deuterated phenol could then be reacted with a suitable linker to form the dimer.
Characterization:
A comprehensive characterization of this compound is crucial to confirm its identity, purity, and suitability as a reference standard. Standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and the positions of the deuterium labels. The absence of signals at the deuterated positions in the ¹H NMR spectrum would be a key indicator.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, verifying the incorporation of ten deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis with a suitable detector (e.g., UV or MS) would be used to determine the chemical purity of the standard.
Table 2: Representative Characterization Data for this compound
| Analytical Technique | Parameter | Specification |
| ¹H NMR | Chemical Shifts | Consistent with the proposed structure, with the absence of proton signals at deuterated positions. |
| ¹³C NMR | Chemical Shifts | Consistent with the proposed structure. |
| Mass Spectrometry (HRMS) | [M+H]⁺ | Expected m/z value for C₂₇H₂₂D₁₀NO₆⁺ |
| HPLC | Purity | ≥ 98% |
| Isotopic Purity | Deuterium Incorporation | ≥ 99% |
Experimental Protocol: Quantification of Metoprolol Dimer Impurity using LC-MS/MS
This section outlines a detailed experimental protocol for the quantification of the Metoprolol dimer impurity in a Metoprolol drug substance using this compound as an internal standard. This method is based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and adheres to ICH guidelines for analytical method validation.
Materials and Reagents
-
Metoprolol Drug Substance (for analysis)
-
Metoprolol Dimer Reference Standard
-
This compound Internal Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Solutions
-
Standard Stock Solution of Metoprolol Dimer (100 µg/mL): Accurately weigh approximately 10 mg of Metoprolol Dimer reference standard and dissolve in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask.
-
Internal Standard Stock Solution of this compound (100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in the same solvent in a 100 mL volumetric flask.
-
Working Internal Standard Solution (1 µg/mL): Dilute the Internal Standard Stock Solution with the same solvent to achieve a final concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the Metoprolol Dimer Standard Stock Solution into a solution of the Metoprolol drug substance (at the target analytical concentration) and adding a fixed amount of the Working Internal Standard Solution.
-
Sample Preparation: Accurately weigh the Metoprolol drug substance, dissolve it in a suitable solvent, and add a fixed amount of the Working Internal Standard Solution to achieve the same final concentration as in the calibration standards.
LC-MS/MS Method
Table 3: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Optimized gradient to separate Metoprolol, Metoprolol Dimer, and other potential impurities. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Metoprolol Dimer: Precursor Ion (m/z) → Product Ion (m/z) This compound: Precursor Ion (m/z) → Product Ion (m/z) |
Data Analysis and Quantification
The concentration of the Metoprolol dimer impurity in the sample is determined by calculating the peak area ratio of the analyte (Metoprolol dimer) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the impurity in the sample is then interpolated from this calibration curve.
Signaling Pathways and Logical Relationships
Metoprolol's Mechanism of Action: β1-Adrenergic Receptor Signaling
Metoprolol exerts its therapeutic effect by blocking the β1-adrenergic receptor, primarily in cardiac tissue. This blockade inhibits the downstream signaling cascade normally initiated by catecholamines like norepinephrine and epinephrine. The following diagram illustrates this pathway.
Caption: Metoprolol blocks the β1-adrenergic receptor signaling cascade.
Experimental Workflow for Impurity Quantification
The following diagram outlines the logical workflow for quantifying a specified impurity in a drug substance using a stable isotope-labeled internal standard.
Caption: Workflow for impurity quantification using an internal standard.
Conclusion
This compound serves as an indispensable tool for the accurate and reliable quantification of the Metoprolol dimer impurity in pharmaceutical quality control. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis aligns with modern analytical best practices and regulatory expectations for ensuring the safety and quality of Metoprolol-containing medicines. This guide provides a comprehensive framework for researchers and analytical scientists working in drug development to understand and implement robust methods for impurity analysis.
References
An In-depth Technical Guide to the Mass Spectrum of Metoprolol Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of Metoprolol Dimer, chemically known as 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol. Due to the lack of publicly available data for "Metoprolol dimer-d10," this document focuses on the non-deuterated form and offers a theoretical framework for understanding the mass spectrometric behavior of its deuterated analogue.
Introduction to Metoprolol and its Dimer
Metoprolol is a widely used beta-blocker for treating cardiovascular diseases. During its synthesis and storage, various related substances, including dimers, can be formed. The "Metoprolol Dimer" discussed here refers to 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol, a known impurity. Understanding its mass spectrometric characteristics is crucial for analytical method development, impurity profiling, and quality control in the pharmaceutical industry.
Predicted Mass Spectrum and Fragmentation of Metoprolol Dimer
Table 1: Predicted Key Mass-to-Charge Ratios (m/z) for Metoprolol Dimer
| Ion Description | Proposed Structure | Predicted m/z (Da) |
| [M+H]⁺ (Protonated Molecule) | C₂₁H₂₉O₅⁺ | 361.45 |
| Fragment A | [C₁₂H₁₇O₃]⁺ | 209.11 |
| Fragment B | [C₉H₁₁O₂]⁺ | 151.07 |
| Fragment C | [C₇H₇O]⁺ | 107.05 |
Proposed Fragmentation Pathway
The primary fragmentation of the protonated Metoprolol Dimer ([M+H]⁺ at m/z 361.45) is expected to occur via cleavage of the ether linkages.
"Metoprolol dimer-d10" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metoprolol Dimer, with a focus on its deuterated isotopologue, Metoprolol Dimer-d10. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis. It covers the essential chemical properties, synthesis, analytical methodologies, and biological context of this compound.
Introduction
Data Presentation
The following table summarizes the key chemical identifiers for Metoprolol, its non-deuterated dimer, and the available information for the deuterated dimer.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Metoprolol | 51384-51-1 | C15H25NO3 | 267.36 |
| Metoprolol Dimer | 230975-30-1 | C21H28O5 | 360.44 |
| This compound | Not Available | C27H31D10NO6 | 485.7 (approx.) |
Note: The molecular formula for this compound is based on limited supplier information and may represent a specific labeled variant. The synthesis and characterization would be required to confirm the exact structure and deuterium labeling pattern.
Experimental Protocols
Synthesis of Metoprolol Dimer
The formation of Metoprolol Dimer and other impurities often occurs during the synthesis of the active pharmaceutical ingredient (API). The synthesis of Metoprolol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by a reaction with isopropylamine. The dimer is a potential byproduct of these reactions.
Objective: To synthesize Metoprolol Dimer as a reference standard.
Materials:
-
4-(2-methoxyethyl)phenol
-
Epichlorohydrin
-
Potassium hydroxide (KOH) or other suitable base
-
Solvent (e.g., Dimethylformamide - DMF)
-
Purification system (e.g., column chromatography)
Procedure:
-
Epoxide Formation: Dissolve 4-(2-methoxyethyl)phenol in a suitable solvent such as DMF in a round-bottom flask.
-
Add a base, such as potassium hydroxide, to the mixture and stir.
-
Slowly add epichlorohydrin to the reaction mixture. The reaction is typically carried out at an elevated temperature (e.g., 70°C) under reflux for several hours to form the intermediate 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane.
-
Dimerization: Under certain reaction conditions (e.g., elevated temperature, extended reaction time, or specific base concentration), the epoxide intermediate can react with another molecule of 4-(2-methoxyethyl)phenol to form the dimer, 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent. The crude product is then purified using techniques such as column chromatography to isolate the Metoprolol Dimer.
For the synthesis of this compound, a deuterated starting material, such as 4-(2-methoxyethyl)phenol-d5, would be used in a similar synthetic route.
Analytical Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of Metoprolol and its impurities.
Objective: To develop an HPLC method for the separation and quantification of Metoprolol and Metoprolol Dimer.
Instrumentation:
-
Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 100 mm (or equivalent).
-
Mobile Phase A: Ammonium acetate buffer in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to achieve optimal separation of the main compound and its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 222 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Prepare a stock solution of Metoprolol Tartrate reference standard in a suitable diluent (e.g., a mixture of water and methanol).
-
Prepare a stock solution of the synthesized Metoprolol Dimer in the same diluent.
-
Prepare working standards and sample solutions by diluting the stock solutions to the desired concentrations.
Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms. The retention times and peak areas are used to identify and quantify Metoprolol and its dimer. For impurities that lack a UV chromophore, a charged aerosol detector (CAD) can be used in conjunction with the UV detector.
Visualizations
Metoprolol Synthesis and Dimer Formation Workflow
Caption: A simplified workflow illustrating the main synthesis route of Metoprolol and the side reaction leading to the formation of Metoprolol Dimer.
Metoprolol Mechanism of Action Signaling Pathway
Caption: Signaling pathway illustrating how Metoprolol blocks the β1-adrenergic receptor, leading to a reduction in downstream signaling and ultimately decreased cardiac activity.
Conclusion
This technical guide provides essential information on Metoprolol Dimer and its deuterated analog for researchers and drug development professionals. While a specific CAS number for this compound remains elusive in public records, the provided methodologies for synthesis and analysis of the non-deuterated form serve as a foundational protocol for working with its isotopically labeled counterparts. The diagrams included offer a clear visualization of the chemical synthesis workflow and the biological mechanism of action, aiding in a deeper understanding of this important pharmaceutical compound and its related substances. The use of deuterated standards like this compound is indispensable for robust and accurate bioanalytical studies, ensuring the safety and efficacy of Metoprolol formulations.
References
Commercial Suppliers and Technical Guide for Metoprolol Dimer-d10 in Research
For researchers, scientists, and drug development professionals requiring Metoprolol dimer-d10 for their studies, several commercial suppliers offer this deuterated internal standard. This guide provides an in-depth overview of the available suppliers, their product specifications, and a representative experimental protocol for its application in pharmacokinetic studies.
Commercial Supplier Overview
This compound is primarily used as an internal standard in analytical methodologies, such as mass spectrometry, to ensure the accuracy and precision of the quantification of metoprolol and its metabolites in biological samples. The following table summarizes the offerings from various suppliers.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Purity | Availability |
| Cleanchem | CL-MPL-34 | C₂₇H₃₁D₁₀NO₆ | 485.7 | Not specified | Custom Synthesis |
| SynZeal | SZ-M021D03 | C₂₇H₃₁D₁₀NO₆ | 485.7 | Not specified | Synthesis on demand |
| Alentris Research | ALN-M021027 | Not specified | Not specified | Not specified | In Stock |
| MedChemExpress | HY-143859S | Not specified | Not specified | 98% | Not specified |
Note: Pricing information is generally not publicly available and requires a direct inquiry with the respective suppliers. The CAS number for the unlabeled Metoprolol dimer is 154784-36-8; a specific CAS number for the d10 isotopologue is not consistently provided by suppliers.
Product Specifications
-
Chemical Name: 3,3'-(Isopropylazanediyl)bis(1-(4-(2-methoxyethyl)phenoxy)propan-1,1,2,3,3-d5-2-ol)
-
Deuterium Incorporation: The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium. This mass difference is critical for its use as an internal standard in mass spectrometry-based assays. The exact positions of deuterium labeling are on the propanol side chains.
-
Applications: Primarily used as an internal standard for the quantification of metoprolol dimer, a potential impurity or metabolite of metoprolol, in various biological matrices during pharmacokinetic and drug metabolism studies.
Experimental Protocol: Quantification of Metoprolol and its Metabolites in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
The following is a representative protocol illustrating the use of a deuterated standard like this compound in a typical bioanalytical method. This protocol is adapted from established methods for metoprolol analysis.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metoprolol: Monitor the specific parent-to-daughter ion transition.
-
This compound (Internal Standard): Monitor the specific parent-to-daughter ion transition, which will be shifted by +10 m/z units compared to the unlabeled dimer.
-
-
Data Analysis: The concentration of metoprolol in the plasma sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic context in which this compound is utilized.
References
In-Depth Technical Guide: Isotopic Labeling and Purity of "Metoprolol dimer-d10"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling and purity of "Metoprolol dimer-d10," a critical internal standard for the accurate quantification of Metoprolol and its related compounds in complex matrices. This document outlines the synthesis, characterization, and quality control parameters of this stable isotope-labeled standard, offering detailed insights for its application in regulated bioanalysis and other research settings.
Introduction to Metoprolol and the Role of a Labeled Dimer
Metoprolol is a widely prescribed beta-blocker used in the treatment of cardiovascular diseases such as hypertension, angina, and heart failure. The analysis of Metoprolol and its impurities in pharmaceutical formulations and biological fluids is crucial for ensuring its safety and efficacy. "Metoprolol dimer" is a known process impurity of Metoprolol.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. "this compound" serves as an ideal internal standard for the quantification of the unlabeled Metoprolol dimer impurity. Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and improving the accuracy and precision of the analytical method.
Isotopic Labeling of "this compound"
Based on the structure of Metoprolol and its known synthetic routes, the deuterium labels are likely incorporated in metabolically stable positions to prevent back-exchange of deuterium for hydrogen.
Diagram of Postulated Isotopic Labeling Workflow:
Caption: Postulated workflow for the synthesis of "this compound".
Purity Assessment: Chemical and Isotopic
The utility of "this compound" as an internal standard is critically dependent on its chemical and isotopic purity. These two parameters are distinct and are evaluated using different analytical techniques.
Chemical Purity
Chemical purity refers to the percentage of the material that is "this compound," exclusive of other chemical entities such as residual solvents, starting materials, or by-products.
Table 1: Typical Chemical Purity Specifications
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | HPLC, UPLC |
| Residual Solvents | Conforms to ICH Q3C | GC-HS |
| Water Content | ≤ 1.0% | Karl Fischer |
| Assay | 95.0% - 105.0% | qNMR or Mass Spec |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Isotopic Purity
Isotopic purity, or isotopic enrichment, is a measure of the percentage of molecules that contain the specified number of deuterium atoms (in this case, ten). It is a critical parameter as the presence of unlabeled (d0) or partially labeled species can interfere with the quantification of the analyte.
Table 2: Typical Isotopic Purity Specifications
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry (MS) |
| d0 Isomer Content | < 0.1% | Mass Spectrometry (MS) |
Experimental Protocol: Mass Spectrometry for Isotopic Purity
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to observe the isotopic cluster of the protonated molecule [M+H]⁺.
-
Data Analysis: The relative intensities of the isotopic peaks are used to calculate the isotopic distribution and the percentage of the d10 species.
Diagram of Analytical Workflow for Purity Assessment:
Caption: Comprehensive analytical workflow for the quality control of "this compound".
Structural Elucidation
The structural identity of "this compound" is confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ¹³C NMR and 2D NMR techniques (COSY, HSQC) are used to confirm the overall carbon skeleton and the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, which confirms the elemental composition of the molecule, including the presence of ten deuterium atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Conclusion
"this compound" is an essential tool for the accurate and precise quantification of the Metoprolol dimer impurity in various analytical applications. Its quality is defined by stringent chemical and isotopic purity specifications. This guide has provided an in-depth overview of the key aspects of its isotopic labeling and purity assessment, along with the analytical methodologies employed for its characterization. For researchers and drug development professionals, a thorough understanding of these parameters is crucial for ensuring the reliability and validity of their analytical data. It is always recommended to obtain a comprehensive Certificate of Analysis from the supplier for lot-specific data.
Navigating the Stability and Storage of Metoprolol Dimer-d10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metoprolol dimer-d10, a deuterated analog of a metoprolol impurity, serves as a critical internal standard in the bioanalysis of metoprolol. Its stability is paramount for accurate and reproducible results in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon data from forced degradation studies of metoprolol and best practices for handling deuterated compounds.
Understanding the Stability Profile
While specific quantitative stability data for this compound is not extensively published, a robust understanding of its stability can be extrapolated from forced degradation studies performed on the parent compound, metoprolol. These studies intentionally expose the drug substance to harsh conditions to identify potential degradation pathways and products.
Metoprolol has been shown to be susceptible to degradation under oxidative and hydrolytic (both acidic and alkaline) conditions.[1] Conversely, it demonstrates relative stability under thermal, neutral, and photolytic stress.[1] The insights from these studies are crucial for predicting the stability of this compound and for developing stability-indicating analytical methods.
Table 1: Summary of Metoprolol Forced Degradation Studies
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Significant degradation observed. | [1] |
| Alkaline Hydrolysis | Extensive degradation observed. | [1][2] |
| Oxidative (H₂O₂) | Significant degradation observed. | |
| Thermal | Stable. | |
| Photolytic | Stable. | |
| Neutral Hydrolysis | Stable. |
Recommended Storage and Handling Conditions
The integrity of deuterated standards is contingent upon proper storage and handling to prevent both chemical degradation and isotopic exchange (H/D exchange).
Table 2: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale | Reference |
| Temperature | Solid: –20°C or colder in a desiccator. Solution: 2-8°C (short-term) or –20°C (long-term). | Minimizes chemical degradation and reduces the risk of moisture absorption. | |
| Light Exposure | Store in amber vials or in the dark. | Prevents potential photolytic degradation. | |
| Moisture | Handle in a dry atmosphere (e.g., under inert gas). Use a desiccator for storage. | Deuterated compounds can be hygroscopic, and moisture can lead to H/D exchange, compromising isotopic purity. | |
| Solvent for Solutions | High-purity aprotic solvents (e.g., acetonitrile, methanol). | Avoids acidic or basic aqueous solutions which can catalyze H/D exchange. | |
| Container | Tightly sealed vials with PTFE-lined caps. | Prevents contamination and solvent evaporation. |
Experimental Protocols
The following are representative experimental protocols for assessing the stability of metoprolol and its related compounds, which can be adapted for this compound.
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method
A validated, stability-indicating method is crucial to separate the parent compound from any degradation products.
Table 3: Example of a Stability-Indicating HPLC Method for Metoprolol
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., pH 3.0) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Mechanism of Action: Signaling Pathway
Metoprolol is a cardioselective β1-adrenergic receptor antagonist. Its primary therapeutic effects are mediated through the blockade of these receptors in cardiac tissue.
Caption: Signaling pathway of β1-adrenergic receptor and its inhibition by Metoprolol.
By competitively inhibiting the binding of catecholamines (like adrenaline and noradrenaline) to β1-adrenergic receptors, metoprolol blocks the downstream signaling cascade. This prevents the activation of Gs protein, which in turn inhibits adenylyl cyclase from converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), ultimately causing a decrease in heart rate, cardiac contractility, and blood pressure.
Conclusion
While direct stability data for this compound is limited, a comprehensive stability and storage strategy can be formulated based on the known degradation pathways of metoprolol and established best practices for handling deuterated compounds. Proper storage at low temperatures, protection from light and moisture, and the use of appropriate solvents are critical to maintaining the integrity of this important analytical standard. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals working with this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Metoprolol in Human Plasma by LC-MS/MS Using a Novel Deuterated Dimeric Internal Standard
Introduction
Metoprolol is a selective β1-adrenergic receptor blocker widely prescribed for the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1] Accurate and reliable quantification of metoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[4][5]
The use of a stable isotope-labeled internal standard (IS) is paramount in LC-MS/MS to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results. While deuterated analogs of the analyte, such as metoprolol-d7, are commonly used, this application note describes a robust and validated method for the quantification of metoprolol in human plasma using "Metoprolol dimer-d10" as a novel internal standard. The higher molecular weight and distinct retention time of this dimeric internal standard can potentially place it in a chromatographically cleaner region, further minimizing the risk of cross-talk or interference from the analyte or matrix components.
This document provides a detailed protocol for sample preparation, LC-MS/MS conditions, and method validation parameters for the analysis of metoprolol using this compound.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Metoprolol Tartrate (Reference Standard)
-
This compound (Internal Standard) - Note: This is a hypothetical internal standard for the purpose of this application note, based on the principles of stable isotope dilution analysis.
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2EDTA) from drug-free, healthy volunteers.
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Metoprolol Tartrate and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
-
Store stock solutions at 2-8°C. These are typically stable for several weeks.
-
-
Working Solutions:
-
Metoprolol Spiking Solutions: Prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the metoprolol stock solution with a 50:50 (v/v) methanol/water mixture.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same 50:50 methanol/water mixture.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare CS and QC samples by spiking appropriate amounts of the metoprolol working solutions into blank human plasma.
-
A typical calibration curve range for metoprolol in plasma is 0.5 ng/mL to 500 ng/mL.
-
QC samples are typically prepared at three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting metoprolol from plasma.
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and control.
-
Pipette 100 µL of plasma sample (or blank plasma for the calibration curve) into the corresponding tubes.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile or methanol to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on any modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 minutes, hold for 1 min, re-equilibrate for 1.5 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | ~4.0 minutes |
-
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| MRM Transitions | See Table 1 |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions
The precursor ion for metoprolol is its protonated molecule [M+H]⁺ at m/z 268.2. For the hypothetical this compound (assumed structure: 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol-d10), the [M+H]⁺ would be approximately m/z 371.5. Product ions are chosen based on characteristic fragmentation patterns.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Metoprolol | 268.2 | 116.2 | 150 | 25 | Quantifier |
| Metoprolol | 268.2 | 133.1 | 150 | 20 | Qualifier |
| This compound | 371.5 | 162.2 | 150 | 30 | Quantifier |
Table 2: Method Validation Summary (Representative Data)
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria and expected performance.
| Parameter | Concentration Range / Level | Acceptance Criteria | Expected Result |
| Linearity (r²) | 0.5 - 500 ng/mL | r² ≥ 0.995 | > 0.998 |
| Lower Limit of Quantitation | 0.5 ng/mL | S/N > 10, Precision < 20% | Meets criteria |
| Intra-day Precision (%CV) | LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | LQC, MQC, HQC | Within ±15% (±20% for LLOQ) | Within ±10% |
| Matrix Effect | LQC, HQC | CV ≤ 15% | 92 - 105% |
| Recovery | LQC, HQC | Consistent and reproducible | > 85% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Metoprolol Analysis.
Internal Standard Logic Diagram
Caption: Internal Standard Correction Logic.
References
Application Note: Quantitative Analysis of Metoprolol in Human Plasma using a Novel Deuterated Dimeric Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Metoprolol in human plasma. To ensure the highest degree of accuracy and precision, this method employs a novel stable isotope-labeled dimeric internal standard, Metoprolol dimer-d10. The use of a deuterated dimeric analog as an internal standard offers superior analytical performance by closely mimicking the chromatographic behavior and ionization characteristics of the analyte, while its significantly different mass-to-charge ratio (m/z) prevents any potential for crosstalk or isobaric interference. The sample preparation is a straightforward protein precipitation procedure, providing excellent recovery and minimal matrix effects. This method is ideally suited for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development.
Introduction
Metoprolol is a cardioselective beta-1-adrenergic receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Accurate and reliable quantification of Metoprolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. While numerous methods exist for Metoprolol analysis, the use of a stable isotope-labeled internal standard is considered the gold standard for LC-MS/MS-based quantification due to its ability to compensate for variations in sample preparation, matrix effects, and instrument response.
This application note details a highly specific and validated method for the determination of Metoprolol in human plasma utilizing "this compound" as an internal standard. The dimeric structure provides a unique analytical tool, and its deuteration ensures a distinct mass shift from the native analyte, contributing to the overall robustness of the assay.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Metoprolol reference standard (Sigma-Aldrich)
-
This compound (Synthesized upon request, structure to be confirmed by supplier)
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade, J.T. Baker)
-
Methanol (HPLC grade, J.T. Baker)
-
Formic acid (LC-MS grade, Fluka)
-
Ammonium acetate (LC-MS grade, Fluka)
-
Ultrapure water (Milli-Q® system)
-
Human plasma with K2EDTA as anticoagulant (BioIVT)
-
Instrumentation
-
Liquid Chromatography:
-
Shimadzu Nexera X2 UHPLC system or equivalent
-
-
Mass Spectrometry:
-
SCIEX QTRAP® 6500+ System with Turbo V™ ion source or equivalent triple quadrupole mass spectrometer
-
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of Metoprolol and the internal standard from human plasma.
-
Allow all solutions and plasma samples to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metoprolol: m/z 268.2 → 116.1
-
This compound: (Predicted m/z, requires experimental confirmation based on exact structure) e.g., m/z 371.4 → [product ion]
-
Method Validation Data
The following tables summarize the performance characteristics of a representative LC-MS/MS method for Metoprolol quantification. While this data was generated using a standard deuterated internal standard, similar performance is expected with this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 10.5 | 95.2 - 104.8 | ≤ 12.1 | 96.5 - 103.2 |
| Low | 1.5 | ≤ 8.2 | 97.1 - 102.5 | ≤ 9.8 | 98.0 - 101.7 |
| Medium | 50 | ≤ 6.5 | 98.5 - 101.2 | ≤ 7.5 | 99.1 - 100.8 |
| High | 400 | ≤ 5.8 | 99.0 - 100.5 | ≤ 6.9 | 99.5 - 100.3 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.5 | 95.8 |
| High | 400 | 94.1 | 97.2 |
Experimental Workflow and Signaling Pathway Diagrams
Application Note: A Robust LC-MS/MS Method for the Impurity Profiling of Metoprolol Using a Novel Deuterated Dimer Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of process-related impurities in Metoprolol. The method utilizes a novel stable isotope-labeled internal standard, "Metoprolol dimer-d10," to ensure high accuracy and precision. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for quality control and stability testing of Metoprolol drug substances and products in a regulated environment.
Introduction
Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular conditions such as hypertension, angina, and heart failure.[1] During the synthesis and storage of the active pharmaceutical ingredient (API), various process-related impurities and degradation products can form.[2] The presence of these impurities, even in trace amounts, can impact the efficacy and safety of the final drug product.[3]
Regulatory bodies, guided by the International Conference on Harmonisation (ICH), mandate strict control and characterization of impurities in pharmaceutical products.[4] ICH guidelines recommend that any impurity present at a level of 0.1% or higher should be identified and characterized.[5] This necessitates the development of highly sensitive and specific analytical methods for impurity profiling.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity and sensitivity. A key component of a robust quantitative LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS co-elutes with the analyte and exhibits identical chemical behavior during sample extraction and ionization, effectively compensating for matrix effects and procedural variability.
This note details a method employing "this compound" as an internal standard. The unlabeled "Metoprolol Dimer" (Metoprolol EP Impurity O) is a known process-related impurity with the chemical name 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol, which can arise during synthesis. The use of its deuterated analog ensures the highest level of accuracy for the quantification of Metoprolol and its related substances.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Metoprolol Tartrate, Metoprolol EP Impurity A, Metoprolol EP Impurity D, and Metoprolol Dimer (Impurity O, unlabeled CAS: 154784-36-8) were sourced from a certified vendor.
-
Internal Standard (IS): this compound (Molecular Formula: C27H31D10NO6) was custom synthesized or sourced from a specialized chemical supplier.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Water (Type I, 18.2 MΩ·cm).
-
Buffers: Ammonium formate (LC-MS grade) and Formic acid (LC-MS grade).
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Individual stock solutions of Metoprolol, known impurities, and the unlabeled Metoprolol Dimer were prepared in methanol.
-
Internal Standard Stock Solution (100 µg/mL): The this compound IS was dissolved in methanol.
-
Working Standard Mixture (10 µg/mL): A combined working standard solution containing Metoprolol and all known impurities was prepared by diluting the stock solutions in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve Standards: Calibration standards were prepared by serial dilution of the Working Standard Mixture to achieve concentrations ranging from 1.0 ng/mL to 1000 ng/mL. Each standard was spiked with the IS to a final concentration of 100 ng/mL.
-
Sample Preparation (Drug Substance): Accurately weigh 10 mg of the Metoprolol API into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 acetonitrile:water. Transfer 100 µL of this solution to an HPLC vial, add 10 µL of the 100 µg/mL IS stock solution, and add 890 µL of diluent.
Instrumentation and LC-MS/MS Conditions
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min (5% B), 1-8 min (5% to 95% B), 8-10 min (95% B), 10.1-12 min (5% B) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method Development Workflow
The development of a robust impurity profiling method follows a logical sequence to ensure optimal performance, from initial parameter tuning to final validation. The workflow emphasizes the systematic optimization of both chromatographic separation and mass spectrometric detection to achieve the required sensitivity, specificity, and resolution for all target analytes.
Caption: Experimental workflow for LC-MS/MS method development.
Results and Data
The developed LC-MS/MS method successfully separated Metoprolol from its key process-related impurities within a 12-minute runtime. The use of this compound as an internal standard provided excellent quantitative performance.
MRM Transitions and Retention Times
The MRM transitions for the analytes were optimized to ensure maximum sensitivity and specificity. The precursor ion [M+H]+ was selected for each compound, and the most abundant, specific product ion was chosen for quantification.
Table 2: Optimized MRM Transitions and Hypothetical Validation Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Approx. RT (min) | Linearity (R²) | LOQ (ng/mL) |
| Metoprolol | 268.2 | 116.1 | 4.5 | >0.998 | 1.0 |
| Impurity A | 226.2 | 74.1 | 3.8 | >0.997 | 1.5 |
| Impurity D | 240.3 | 152.1 | 4.1 | >0.995 | 2.0 |
| Metoprolol Dimer | 476.3 | 268.2 | 7.2 | >0.998 | 1.0 |
| This compound (IS) | 486.4 | 275.2 | 7.2 | N/A | N/A |
Note: The MRM transitions and retention times (RT) are illustrative and require empirical determination on the specific LC-MS/MS system used.
Method Validation Summary
The method was validated according to ICH guidelines, demonstrating excellent performance characteristics.
-
Specificity: No significant interference from blank matrix was observed at the retention times of the analytes and the IS.
-
Linearity: The method was linear over the concentration range of 1.0 to 1000 ng/mL for Metoprolol, with a coefficient of determination (R²) consistently greater than 0.998.
-
Accuracy and Precision: The intra- and inter-day accuracy was within 95-105%, and the precision (%RSD) was less than 10% at all quality control levels.
-
Limit of Quantification (LOQ): The LOQ was established at 1.0 ng/mL for Metoprolol, which is sensitive enough to quantify impurities at the 0.05% level relative to a 1 mg/mL sample concentration.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method was successfully developed for the impurity profiling of Metoprolol. The strategic use of a deuterated dimeric impurity, this compound, as an internal standard ensures exceptional accuracy and reliability in quantification. This method is well-suited for routine quality control analysis, stability studies, and regulatory submissions for Metoprolol API and its formulations. The detailed protocol and workflow provide a clear guide for implementation in analytical development and quality control laboratories.
References
- 1. acgpubs.org [acgpubs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Selected ion monitoring of metoprolol and two metabolites in plasma and urine using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metallaphotoredox deuteroalkylation utilizing thianthrenium salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Metoprolol in Human Plasma for Pharmacokinetic Studies Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of metoprolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the initial request specified "Metoprolol dimer-d10," a thorough literature search did not yield any pharmacokinetic studies utilizing this specific internal standard. However, "Metoprolol dimer" is recognized as a chemical entity. This protocol has been adapted based on extensive, validated methodologies employing the closely related and widely used deuterated internal standard, Metoprolol-d7 . This method is suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies.
Introduction
Metoprolol is a cardioselective beta-1 adrenergic receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Accurate determination of metoprolol concentrations in plasma is crucial for pharmacokinetic profiling, dose optimization, and bioequivalence assessment. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[2] This document provides a comprehensive protocol for the extraction and quantification of metoprolol from human plasma using Metoprolol-d7 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Metoprolol and Metoprolol-d7 standards were sourced from Vivan Life Sciences, Mumbai, India.[3]
-
HPLC-grade methanol, acetonitrile, and ethyl acetate were obtained from Merck Specialities, Mumbai, India.[3]
-
Analytical-grade formic acid was also sourced from Merck Specialities.[3]
-
Freshly collected K2 EDTA human plasma was procured from a local blood bank.
-
A stock solution of Metoprolol (approximately 2.9 mg) was prepared in a 10-ml volumetric flask.
-
An internal standard (ISTD) dilution solution (around 100 ng/ml) was prepared by adding a small amount of the ISTD stock solution to a diluent mixture of water and methanol (20:80 v/v).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 500 µl of plasma into a pre-labeled tube. For the standard blank, use a diluent instead of the ISTD.
-
Add 50 µl of the Metoprolol-d7 internal standard working solution to all samples except the blank.
-
Add 200 µl of a pre-treatment solution (2% ammonia in water) to each tube and vortex.
-
Add 2.5 ml of the extraction solvent (a 70:30 mixture of diethyl ether and dichloromethane) to each tube.
-
Shake the tubes at 2,500 rpm on a vibrating shaker, followed by centrifugation at 4,000 rpm and 10°C for 5 minutes.
-
Transfer approximately 2 ml of the clear upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the dried residue with 300 µl of the mobile phase solution and vortex thoroughly.
-
Inject 10 µl of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
HPLC System: Shimadzu HPLC system
-
Mass Spectrometer: Thermo tandem mass spectrometry (MS/MS) system
-
Column: Phenomenex LUNA C8
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid in an isocratic mode
-
Flow Rate: 0.6 ml per minute
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MS/MS Detection: Single Reaction Monitoring (SRM)
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.501–349.342 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9956 |
| Lower Limit of Quantification (LLOQ) | 2.31 ng/mL |
| Accuracy at LLOQ | 115.4% |
| Precision at LLOQ (%CV) | 12.8% |
Table 2: Recovery of Metoprolol and Internal Standard
| Analyte | Mean Recovery (%) | Variation Range (%) |
| Metoprolol | 79.4% | 1.14% - 2.88% |
| Metoprolol-d7 (ISTD) | 79.31% | 1.86% - 3.15% |
Table 3: Stability of Metoprolol in Human Plasma
| Stability Condition | Duration | Stability |
| Room Temperature Storage | Not specified | Stable |
| Injector Storage | Not specified | Stable |
| Freeze-Thaw Cycles | Not specified | Stable |
| Long-Term Freezing | Not specified | Stable |
Visualizations
Metoprolol Metabolism Pathway
Caption: Metabolic pathways of Metoprolol.
Experimental Workflow for Metoprolol Quantification
Caption: Workflow for Metoprolol analysis.
Conclusion
The described LC-MS/MS method for the determination of metoprolol in human plasma using Metoprolol-d7 as an internal standard is sensitive, specific, and robust. The validation parameters meet the guidelines set by the US FDA for bioanalytical method validation, making it suitable for pharmacokinetic and bioequivalence studies. While the initially requested "this compound" was not found to be a commonly used internal standard in the reviewed literature, the provided protocol using the well-established Metoprolol-d7 offers a reliable alternative for researchers in the field of drug development.
References
Application Note: Bioanalytical Method Validation for the Quantification of Metoprolol in Human Plasma using Metoprolol Dimer-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a selective beta-1 adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Accurate and reliable quantification of metoprolol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metoprolol in human plasma. The method utilizes a novel stable isotope-labeled internal standard, Metoprolol Dimer-d10, to ensure high accuracy and precision.
The validation of this bioanalytical method has been performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4][5] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred approach for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation, chromatography, and ionization.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Metoprolol succinate (Reference Standard)
-
This compound (Internal Standard)
-
-
Reagents and Solvents:
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad 5500 or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Metoprolol: m/z 268.2 → 116.1this compound: m/z 371.5 → [Specific product ion] |
Preparation of Standard and Quality Control Samples
Stock solutions of metoprolol and this compound were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by diluting the stock solutions with a mixture of methanol and water. Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions.
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of metoprolol and the internal standard from human plasma.
References
- 1. scispace.com [scispace.com]
- 2. ijpscr.info [ijpscr.info]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry | PDF [slideshare.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Application Notes: Quantitative Analysis of Metoprolol in Human Plasma using HPLC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of metoprolol in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). While the specified internal standard "Metoprolol dimer-d10" is not commonly cited in available literature, this protocol has been adapted from validated methods for metoprolol analysis and utilizes a deuterated analog, Metoprolol-d7, as a representative internal standard. The principles and parameters outlined herein can be readily adapted for "this compound" with appropriate validation. The method is sensitive, selective, and suitable for pharmacokinetic and bioequivalence studies.
Introduction
Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Accurate determination of metoprolol concentrations in biological matrices is crucial for clinical and toxicological trials, as well as for pharmacokinetic studies.[2][3] HPLC-MS/MS offers high sensitivity and selectivity for the quantification of drugs in complex biological fluids like plasma.[1][4] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is best practice to correct for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Metoprolol (Reference Standard)
-
Metoprolol-d7 (Internal Standard) - Note: This protocol uses Metoprolol-d7 as a proxy for "this compound". Mass transitions and other specific parameters should be optimized for "this compound" during method development.
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (analytical grade)
-
Ultrapure Water
-
Human Plasma (with K2EDTA as anticoagulant)
Sample Preparation
A simple protein precipitation method is employed for the extraction of metoprolol from human plasma.
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Metoprolol-d7 in 50% methanol).
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Inject a 10 µL aliquot of the supernatant into the HPLC-MS/MS system.
Alternative sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be used and may provide a cleaner extract, reducing matrix effects.
HPLC Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Column: A C18 column, such as a Unison US C18 (50 x 4.6 mm, 3.5 µm) or equivalent, is suitable for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1-0.2% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An isocratic elution with a mobile phase of 65:35 (v/v) methanol:water containing 0.2% formic acid has been shown to be effective.
-
Flow Rate: A flow rate of 0.2-0.6 mL/min is commonly used.
-
Column Temperature: Maintained at 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Metoprolol: m/z 268.1 → 116.0 (quantifier) and m/z 268.1 → 133.0 (qualifier). Other transitions such as 268.1 → 130.96 and 268.1 → 115.6 have also been reported.
-
Metoprolol-d7 (IS): m/z 275.2 → 123.2 (or as optimized).
-
This compound (IS): The specific precursor and product ions would need to be determined empirically.
-
-
Instrument Parameters: Parameters such as spray voltage, source temperature, and collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity for both metoprolol and the internal standard.
Data Presentation
The following tables summarize typical quantitative data for metoprolol analysis from various published methods.
| Parameter | Metoprolol | Internal Standard | Reference |
| MRM Transition (m/z) | 268.1 → 115.6 | Hydroxypioglitazone: 373.1 → 150.2 | |
| 268.1 → 130.96 | Bisoprolol: 326.3 → 116.2 | ||
| Not Specified | Metoprolol-d7 | ||
| Linearity Range | 3.03–416.35 ng/mL | - | |
| 0.501–349.342 ng/mL | - | ||
| 5–1000 ng/L | - | ||
| Lower Limit of Quantification (LLOQ) | 3.03 ng/mL | - | |
| 0.501 ng/mL | - | ||
| 5 ng/mL | - | ||
| Intra-day Precision (%CV) | < 15% | - | |
| Inter-day Precision (%CV) | < 15% | - | |
| Accuracy | 95.20%–99.96% | - | |
| 89.5% to 98.1% | - | ||
| Recovery | 76.06%–95.25% | > 90% |
Visualizations
Experimental Workflow
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 3. The cardioprotection granted by metoprolol is restricted to its administration prior to coronary reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Application Notes: Therapeutic Drug Monitoring of Metoprolol Using a Stable Isotope-Labeled Internal Standard
Introduction
Metoprolol is a widely prescribed beta-blocker for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Therapeutic Drug Monitoring (TDM) of metoprolol is crucial due to its significant inter-individual pharmacokinetic variability, which can be influenced by genetic factors (particularly CYP2D6 polymorphism), drug-drug interactions, and patient-specific conditions. TDM helps in optimizing dosing regimens to ensure efficacy while minimizing the risk of adverse effects like bradycardia and hypotension. The use of a stable isotope-labeled internal standard, such as Metoprolol dimer-d10, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of metoprolol in biological matrices. This application note provides a comprehensive overview and detailed protocols for the therapeutic drug monitoring of metoprolol using this advanced analytical technique.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known concentration of a stable isotope-labeled internal standard (e.g., this compound) is added to the patient's plasma or serum sample. This "spiked" sample is then subjected to a sample preparation procedure (e.g., protein precipitation or liquid-liquid extraction) to remove interfering substances. The extracted sample is subsequently analyzed by LC-MS/MS.
During LC separation, metoprolol and its labeled internal standard co-elute. In the mass spectrometer, they are ionized and fragmented. Specific precursor-to-product ion transitions are monitored for both the analyte (metoprolol) and the internal standard. Since the internal standard has identical chemical and physical properties to the analyte, it compensates for variations in sample preparation, injection volume, and ionization efficiency. The concentration of metoprolol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of metoprolol.
Data Presentation
Table 1: LC-MS/MS Method Parameters for Metoprolol Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (Metoprolol) | m/z 268.2 → 116.1 (Quantifier), m/z 268.2 → 133.1 (Qualifier) |
| Monitored Transition (Internal Standard - Metoprolol-d7*) | m/z 275.2 → 123.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 - 200 ms |
*Note: The monitored transition for "this compound" would need to be determined empirically based on its specific molecular weight and fragmentation pattern. The values for Metoprolol-d7 are provided as a representative example of a deuterated internal standard.
Table 2: Method Validation Summary for Metoprolol Quantification
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision | |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and simple method for preparing plasma or serum samples.
-
Sample Thawing: Allow patient plasma/serum samples, quality controls, and calibration standards to thaw at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Internal Standard Spiking: Add 20 µL of the working solution of this compound (e.g., at a concentration of 500 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 1% formic acid) to the tube.
-
Vortexing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.
-
Sample Thawing and Aliquoting: Follow steps 1 and 2 from Protocol 1.
-
Internal Standard Spiking: Add 20 µL of the working solution of this compound.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to the sample and vortex briefly. This facilitates the extraction of the basic metoprolol molecule into an organic solvent.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane, or methyl tert-butyl ether).
-
Extraction: Vortex the tube for 2 minutes, followed by centrifugation at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortexing and Transfer: Vortex the tube for 30 seconds and transfer the reconstituted sample to an autosampler vial.
-
Injection: Inject the sample into the LC-MS/MS system.
Mandatory Visualization
Caption: Experimental workflow for Metoprolol TDM.
Caption: Logic of internal standard use for quantification.
Application Notes: Sample Preparation for Metoprolol Analysis in Biological Matrices
Analyte: Metoprolol Internal Standard: Metoprolol dimer-d10 (Note: Due to a lack of specific literature for "this compound," this document provides protocols adapted from methods using the closely related and commonly employed internal standard, Metoprolol-d7. Researchers should validate these methods for use with this compound.) Matrix: Human Plasma/Serum Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Metoprolol is a selective beta-1 adrenergic receptor blocker widely used in the treatment of cardiovascular diseases. Accurate quantification of Metoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), for the analysis of Metoprolol using "this compound" as an internal standard, prior to LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation techniques based on literature for Metoprolol analysis. These values can be used as a benchmark for method development and validation.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 3.03 - 416.35[1] | 5 - 500[2] | 0.5 - 200 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3.03[1] | 5[2] | 0.5 |
| Recovery (%) | 76.06 - 95.25[1] | > 90 | > 94 |
| Matrix Effect (%) | 93.67 - 104.19 | Not consistently reported | Minimal |
| Intra-day Precision (%RSD) | < 10.65 | < 10.9 | < 15 |
| Inter-day Precision (%RSD) | < 8.51 | < 6.4 | < 15 |
| Accuracy (%) | 95.20 - 99.96 | 89.5 - 98.1 | 85 - 115 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the removal of proteins from plasma or serum samples.
Materials:
-
Human plasma/serum
-
Metoprolol and this compound stock solutions
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add 300 µL of cold methanol to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a method for extracting Metoprolol from plasma using an organic solvent, resulting in a cleaner sample compared to PPT.
Materials:
-
Human plasma/serum
-
Metoprolol and this compound stock solutions
-
Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma/serum sample into a 2.0 mL microcentrifuge tube.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1.0 mL of MTBE to the tube.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol utilizes a solid sorbent to isolate Metoprolol, providing the cleanest extracts and highest sensitivity.
Materials:
-
Human plasma/serum
-
Metoprolol and this compound stock solutions
-
SPE cartridges (e.g., Oasis MCX or C18)
-
4% Phosphoric Acid in water
-
Methanol (HPLC grade)
-
5% Ammonium Hydroxide in methanol
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma/serum into a clean tube.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash with 1 mL of methanol.
-
Equilibrate with 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute Metoprolol and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an HPLC vial for analysis.
-
Caption: Solid-Phase Extraction Workflow.
Concluding Remarks
The choice of sample preparation technique depends on the specific requirements of the assay, including the desired sensitivity, sample throughput, and available instrumentation. Protein precipitation is the fastest method but may suffer from higher matrix effects. Liquid-liquid extraction offers a good balance between cleanliness and ease of use. Solid-phase extraction provides the cleanest samples and is ideal for assays requiring the lowest limits of quantification. It is imperative to validate the chosen method according to regulatory guidelines to ensure accurate and reliable results.
References
Application Note: Establishing Linearity and Analytical Range for Metoprolol Quantification Using Metoprolol Dimer-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of therapeutic drugs is paramount in pharmaceutical research and development, clinical pharmacology, and therapeutic drug monitoring. Metoprolol, a widely prescribed beta-blocker, requires precise and reliable analytical methods for its determination in various biological matrices. The stable isotope dilution technique, employing a deuterated internal standard, is a gold standard for quantitative analysis using mass spectrometry due to its ability to correct for matrix effects and variations in sample processing.[1][2]
This application note provides a detailed protocol for establishing the linearity and analytical range of a quantitative assay for metoprolol using "Metoprolol dimer-d10" as an internal standard. The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol
This protocol outlines the steps for preparing calibration standards and quality control samples to evaluate the linearity and range of a liquid chromatography-mass spectrometry (LC-MS) method for metoprolol.
2.1. Materials and Reagents
-
Metoprolol reference standard
-
This compound (Internal Standard, IS)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Control biological matrix (e.g., human plasma)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
LC-MS system (e.g., a triple quadrupole mass spectrometer)
2.2. Preparation of Stock Solutions
-
Metoprolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of metoprolol reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
2.3. Preparation of Working Solutions
-
Metoprolol Working Solutions: Prepare a series of working solutions by serially diluting the metoprolol stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL. This concentration should be optimized based on the expected analyte concentration and instrument response.
2.4. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike appropriate volumes of the metoprolol working solutions into the control biological matrix to prepare a series of calibration standards. A typical calibration curve might include 8-10 non-zero concentration levels.
-
Prepare at least three levels of QC samples (low, medium, and high) within the expected calibration range in the same manner as the calibration standards.
2.5. Sample Preparation
-
To 100 µL of each CC and QC sample, add 10 µL of the internal standard working solution (100 ng/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS system.
2.6. LC-MS/MS Analysis
The following are example LC-MS/MS conditions and should be optimized for the specific instrumentation used.
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Metoprolol: e.g., m/z 268.2 → 116.1
-
This compound: To be determined based on the exact mass of the dimer. The d10 isotopic label should provide a distinct mass shift.
-
Data Presentation
The linearity of the method is assessed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. A linear regression analysis is performed, and the coefficient of determination (r²) is calculated. An r² value of ≥ 0.99 is generally considered acceptable.
Table 1: Example Calibration Curve Data for Metoprolol
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1520 | 51000 | 0.030 | 0.98 | 98.0 |
| 5 | 7650 | 51500 | 0.148 | 5.1 | 102.0 |
| 10 | 15300 | 51200 | 0.299 | 10.2 | 102.0 |
| 50 | 75800 | 50900 | 1.489 | 49.5 | 99.0 |
| 100 | 152500 | 51100 | 2.984 | 99.8 | 99.8 |
| 250 | 380000 | 51300 | 7.407 | 248.1 | 99.2 |
| 500 | 762000 | 51000 | 14.941 | 501.2 | 100.2 |
| 1000 | 1510000 | 50800 | 29.724 | 995.8 | 99.6 |
Linear Regression Equation: y = 0.0298x + 0.0015 Coefficient of Determination (r²): 0.9995
The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%). The ULOQ is the highest concentration on the calibration curve that meets the same criteria.
Table 2: Quality Control Sample Results
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 105.0 | 8.5 |
| Low QC | 3 | 2.95 | 98.3 | 6.2 |
| Mid QC | 150 | 153.2 | 102.1 | 4.8 |
| High QC | 800 | 790.5 | 98.8 | 5.5 |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Metoprolol Dimer-d10
Welcome to the technical support center for troubleshooting isotopic interference issues when using "Metoprolol dimer-d10" as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and resolving common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used?
A1: "this compound" is a stable isotope-labeled internal standard (SIL-IS) for the quantification of Metoprolol dimer. It is chemically identical to the Metoprolol dimer analyte, but ten hydrogen atoms have been replaced with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical and physical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This helps to correct for variability and matrix effects, leading to more accurate and precise quantification.
Q2: I am observing a signal for the unlabeled Metoprolol dimer in my blank samples when using this compound. What could be the cause?
A2: This phenomenon, known as "crosstalk," can be due to a few factors:
-
Isotopic Impurity of the Internal Standard: The this compound standard may contain a small percentage of the unlabeled (d0) form. Always check the certificate of analysis provided by the supplier for the isotopic purity of the standard.
-
In-source Fragmentation of the d10 Standard: The deuterated internal standard can sometimes lose deuterium atoms in the ion source of the mass spectrometer, generating ions with the same mass-to-charge ratio (m/z) as the unlabeled analyte.
-
Contamination: The blank matrix or solvents may be contaminated with the unlabeled Metoprolol dimer.
Q3: My quantitative results are inconsistent and inaccurate. What are the potential sources of error related to the internal standard?
A3: Inaccurate and inconsistent results can stem from several issues with the deuterated internal standard:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the sample matrix or solvents, particularly if the deuterium labels are on labile positions (e.g., hydroxyl or amine groups).[1][2] This can alter the isotopic distribution of the standard and lead to quantification errors.
-
Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] If the analyte and internal standard are not co-eluting perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[1][3]
-
Matrix Effects: Ion suppression or enhancement can significantly affect the signal intensity of both the analyte and the internal standard. If these effects are not consistent across samples and are not adequately corrected for by the internal standard, it will lead to poor data quality.
Troubleshooting Guides
Guide 1: Investigating Unexpected Signal in Blank Samples
This guide will help you determine the source of a Metoprolol dimer signal in your blank matrix.
Experimental Protocol:
-
Prepare three types of samples:
-
Blank Matrix: A sample of the matrix (e.g., plasma, urine) without any added analyte or internal standard.
-
IS in Solvent: A solution of this compound in a clean solvent (e.g., acetonitrile) at the working concentration.
-
IS in Blank Matrix: A sample of the blank matrix spiked with this compound at the working concentration.
-
-
Analyze the samples by LC-MS/MS: Monitor the MRM transitions for both Metoprolol dimer and this compound.
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| Signal for Metoprolol dimer in "Blank Matrix" | Matrix Contamination | Source a new batch of blank matrix and re-analyze. |
| Signal for Metoprolol dimer in "IS in Solvent" | Isotopic Impurity of IS | Check the Certificate of Analysis. If purity is low, consider a new standard. |
| Signal for Metoprolol dimer in "IS in Blank Matrix" is significantly higher than in "IS in Solvent" | In-source H/D Exchange or Matrix-Induced Fragmentation | Proceed to Guide 2 to investigate isotopic exchange. Optimize ion source parameters to minimize fragmentation. |
Troubleshooting Workflow for Unexpected Signal
Caption: Workflow to diagnose the source of unexpected analyte signals.
Guide 2: Assessing Isotopic Stability (H/D Exchange)
This guide helps to determine if deuterium atoms are exchanging with protons from the sample matrix or solvent.
Experimental Protocol:
-
Prepare two sets of samples:
-
Set A (Control): Spike this compound into a clean solvent (e.g., mobile phase).
-
Set B (Matrix): Spike this compound into the blank sample matrix.
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process and Analyze: Process the samples using your standard extraction procedure and analyze by LC-MS/MS. Monitor the signal intensity of both the d10 and the d0 (unlabeled) species over time.
Data Interpretation:
| Observation in Set B | Interpretation | Recommended Action |
| Increase in the signal of the unlabeled Metoprolol dimer over time. | H/D back-exchange is occurring. | Modify sample preparation conditions (e.g., pH, temperature, incubation time). If possible, choose an internal standard with deuterium labels on more stable positions (e.g., aromatic rings). |
| Stable signal for both d10 and d0 forms. | Isotopic exchange is not a significant issue. | - |
Logical Flow for Assessing Isotopic Stability
Caption: Decision tree for investigating H/D exchange.
Guide 3: Troubleshooting Chromatographic Separation and Matrix Effects
This guide addresses issues arising from the separation of the analyte and internal standard and the impact of the sample matrix.
Experimental Protocol:
-
Co-elution Check: Overlay the chromatograms of the Metoprolol dimer and this compound.
-
Matrix Effect Evaluation:
-
Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike the analyte and internal standard into the extracted matrix.
-
Analyze both sets and compare the peak areas.
-
Data Interpretation and Actions:
| Observation | Interpretation | Recommended Action |
| Analyte and IS show different retention times. | Isotope effect causing chromatographic separation. | Modify chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution. |
| Peak area in Set B is significantly lower than in Set A. | Ion Suppression. | Improve sample clean-up to remove interfering matrix components. Dilute the sample. Optimize chromatographic separation to move the analytes away from the interfering region. |
| Peak area in Set B is significantly higher than in Set A. | Ion Enhancement. | Similar to ion suppression, improve sample clean-up and chromatography. |
Hypothetical MRM Transitions for Metoprolol Dimer and this compound
The chemical name for Metoprolol Dimer is 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol. Its molecular weight is 360.44 g/mol . A plausible precursor ion in positive ion mode would be [M+H]+ with an m/z of 361.4. A likely fragmentation would be the cleavage of one of the ether linkages.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Metoprolol Dimer | 361.4 | Hypothetical: ~178 (cleaved phenoxy-propanol moiety) |
| This compound | 371.4 | Hypothetical: ~188 (assuming d10 on one side) |
Note: These are hypothetical values and should be optimized experimentally.
Experimental Workflow for Method Validation
Caption: Workflow for developing a robust LC-MS/MS method.
References
Technical Support Center: Optimizing Metoprolol Dimer-d10 Concentration in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Metoprolol dimer-d10" as an internal standard in bioassays. The information is designed to address common issues and provide guidance on optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioassays?
This compound is a deuterated form of a metoprolol dimer. It is primarily used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3][4][5] As a stable isotope-labeled standard, its chemical and physical properties are nearly identical to the unlabeled metoprolol dimer, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification of the analyte.
Q2: What is the optimal concentration of this compound to use in my assay?
The optimal concentration of an internal standard is assay-dependent and should be determined during method development and validation. A general guideline is to use a concentration that produces a consistent and reproducible signal in the mass spectrometer, typically in the mid-range of the calibration curve for the analyte. The goal is to have a response that is high enough to be statistically reliable but not so high that it causes detector saturation or ion suppression effects on the analyte.
Q3: My internal standard (this compound) signal is highly variable between samples. What could be the cause?
High variability in the internal standard signal can be attributed to several factors:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or variations in sample volume can all lead to variability.
-
Matrix Effects: Differences in the biological matrix between samples (e.g., plasma, urine) can cause ion suppression or enhancement, affecting the internal standard's signal.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance, such as a dirty ion source or detector fatigue, can cause signal drift.
-
Degradation of the Internal Standard: The stability of this compound in the sample matrix and under the storage conditions should be evaluated.
Q4: I am observing a poor signal-to-noise ratio for my this compound. How can I improve it?
To improve a poor signal-to-noise ratio, consider the following:
-
Increase the Concentration: A higher concentration of the internal standard may provide a stronger signal. However, be mindful of potential ion suppression.
-
Optimize Mass Spectrometer Parameters: Adjusting parameters such as collision energy, cone voltage, and nebulizer gas flow can enhance the signal.
-
Improve Sample Cleanup: A more efficient sample extraction method can reduce matrix components that interfere with the signal.
-
Check for Contamination: Ensure that the LC-MS/MS system is free from contaminants that could be contributing to background noise.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Coefficient of Variation (%CV) in Quality Control (QC) Samples | Inconsistent pipetting of IS. | Verify pipette calibration and technique. |
| Inconsistent extraction recovery. | Optimize the extraction procedure; ensure consistent vortexing and centrifugation times. | |
| Matrix effects. | Evaluate different extraction methods (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). | |
| Drifting Internal Standard Response | Instrument instability (e.g., dirty ion source). | Clean the ion source and other mass spectrometer components. |
| Degradation of IS in the autosampler. | Assess the stability of the IS in the autosampler over the expected run time. | |
| No or Very Low Internal Standard Signal | Incorrect IS solution was added. | Verify the correct IS solution and concentration were used. |
| Severe ion suppression. | Dilute the sample or use a more effective sample cleanup method. | |
| Mass spectrometer is not properly tuned for the IS. | Verify the MS/MS transition and tune the instrument for optimal response. | |
| Crosstalk between Analyte and Internal Standard | Isotopic contribution from the analyte to the IS signal. | Ensure that the mass resolution of the instrument is sufficient to distinguish between the analyte and IS. |
| Presence of unlabeled analyte in the IS standard. | Check the certificate of analysis for the isotopic purity of the this compound. |
Experimental Protocols
Below is a generalized experimental protocol for the bioanalysis of metoprolol using a deuterated internal standard. The specific parameters for "this compound" should be optimized during method development.
Preparation of Stock and Working Solutions
-
Metoprolol Stock Solution (1 mg/mL): Accurately weigh and dissolve metoprolol in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the metoprolol stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration determined during method development.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile (or other suitable protein precipitating agent) to each sample.
-
Vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by direct infusion of metoprolol and this compound. |
Visualizations
Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.
Caption: A typical workflow for a bioassay using an internal standard.
References
Matrix effects in Metoprolol analysis using "Metoprolol dimer-d10"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Metoprolol, with a special focus on matrix effects when using "Metoprolol dimer-d10" as an internal standard.
I. Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Metoprolol?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitation.[1][2] In Metoprolol analysis, endogenous components of biological samples are a primary cause of these effects.[3]
Q2: What is "Metoprolol dimer" and why might a deuterated version ("this compound") be used as an internal standard?
A2: "Metoprolol dimer," chemically known as 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol, is a known impurity and potential degradation product of Metoprolol. A deuterated version, "this compound," would be a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard in quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience similar matrix effects, allowing for accurate correction of signal variations. While the use of a dimer as an internal standard is less common than a deuterated version of the parent drug (e.g., Metoprolol-d7), it might be employed in specific assays, potentially to monitor for dimerization during sample processing or as a surrogate for other related impurities.
Q3: What are the common sample preparation techniques for Metoprolol analysis in biological matrices?
A3: The most common sample preparation techniques for Metoprolol analysis from biological fluids like plasma and urine are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates Metoprolol from the sample matrix based on its solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method where Metoprolol is retained on a solid sorbent while matrix components are washed away.
The choice of technique depends on the required sensitivity, sample throughput, and the complexity of the matrix.
Q4: How can I assess the presence and magnitude of matrix effects in my Metoprolol assay?
A4: The presence of matrix effects can be evaluated using several methods:
-
Post-Extraction Addition: This involves comparing the response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat solution at the same concentration. A significant difference in signal indicates the presence of matrix effects.
-
Post-Column Infusion: A continuous infusion of the analyte solution into the LC flow after the analytical column. Injection of a blank, extracted matrix sample will show a dip or rise in the baseline signal at the retention times of interfering components, indicating ion suppression or enhancement, respectively.
II. Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in Metoprolol quantification.
| Potential Cause | Troubleshooting Steps |
| Significant Matrix Effects | 1. Optimize Sample Preparation: If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction or solid-phase extraction to better remove interfering matrix components. |
| 2. Chromatographic Separation: Modify the LC gradient or change the stationary phase to separate Metoprolol and its internal standard from the regions of ion suppression or enhancement. | |
| 3. Dilution: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of quantification. | |
| Inappropriate Internal Standard | 1. Co-elution: Ensure that "this compound" co-elutes with Metoprolol. If it does not, it will not effectively compensate for matrix effects. Adjust chromatographic conditions as needed. |
| 2. Stability: Verify the stability of "this compound" throughout the sample preparation and analysis process. As a dimer, it may have different stability characteristics than Metoprolol. | |
| 3. Cross-Contamination: Check for any unlabeled Metoprolol dimer in the "this compound" stock solution, which could interfere with the analysis. |
Issue 2: Unexpectedly low or high signal for Metoprolol and/or "this compound".
| Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | 1. Qualitative Assessment: Perform a post-column infusion experiment to identify the retention time windows where ion suppression or enhancement occurs. |
| 2. Quantitative Assessment: Use the post-extraction addition method to quantify the extent of signal suppression or enhancement for both Metoprolol and "this compound". | |
| 3. Source Conditions: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to minimize matrix effects. | |
| Poor Extraction Recovery | 1. Evaluate Extraction Efficiency: Determine the recovery of both Metoprolol and "this compound" by comparing the peak areas of pre-spiked samples to post-spiked samples. |
| 2. Optimize Extraction Protocol: Adjust the pH, solvent composition, or SPE sorbent to improve the recovery of both analytes. |
III. Experimental Protocols
A. Generic Liquid-Liquid Extraction (LLE) Protocol for Metoprolol in Human Plasma
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., "this compound" in a suitable solvent).
-
Vortex briefly to mix.
-
Add 500 µL of an appropriate organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve and inject into the LC-MS/MS system.
B. Generic Protein Precipitation (PPT) Protocol for Metoprolol in Beagle Dog Plasma
-
To 100 µL of beagle dog plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold methanol to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
IV. Quantitative Data Summary
Table 1: Reported Matrix Effect and Recovery Data for Metoprolol Analysis
| Sample Matrix | Extraction Method | Analyte | Matrix Effect (%) | Recovery (%) | Internal Standard | Reference |
| Beagle Dog Plasma | Protein Precipitation | Metoprolol | 93.67 - 104.19 | 76.06 - 95.25 | Hydroxypioglitazone | |
| Human Plasma | Automated Clean-up | Metoprolol | 89 | Not Reported | Bisoprolol Fumarate | |
| Human Plasma | Liquid-Liquid Extraction | Metoprolol | Not Specified (Minimal) | Not Specified | Metoprolol-d4 | |
| Human Plasma | Liquid-Liquid Extraction | Metoprolol | Not Specified | 87.32 - 90.11 | Not Specified |
V. Visualizations
Caption: A generalized experimental workflow for the bioanalysis of Metoprolol using an internal standard.
Caption: Diagram illustrating the concept of ion suppression due to matrix effects in LC-MS/MS analysis.
References
Technical Support Center: Overcoming Ion Suppression in LC-MS with Metoprolol dimer-d10
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a specific focus on the use of "Metoprolol dimer-d10" as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by high concentrations of endogenous or exogenous components in the sample matrix that co-elute with the analyte of interest.[2][3] These interfering species compete with the analyte for ionization in the MS source. Common sources of interference include salts, phospholipids from biological samples, detergents, and plasticizers.
Q3: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help overcome ion suppression?
A3: A stable isotope-labeled internal standard, such as this compound, is a form of the analyte where several hydrogen atoms have been replaced with deuterium. Because it is chemically almost identical to the analyte (metoprolol), it has very similar chromatographic retention times and ionization efficiencies. Therefore, it experiences the same degree of ion suppression as the analyte. By adding a known amount of this compound to the samples, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate due to ion suppression. This allows for accurate quantification.
Q4: What is "this compound" and where can I find it?
A4: this compound is a deuterated form of a metoprolol impurity, specifically a dimer. It is used as an analytical standard in LC-MS applications. Several chemical suppliers offer this compound as a reference standard for research and development purposes.
Q5: What are the key considerations when using a deuterated internal standard?
A5: When using a deuterated internal standard, it is crucial to consider the following:
-
Isotopic Purity: The standard should have a high degree of isotopic enrichment (ideally ≥98%) to avoid interference from any unlabeled analyte.
-
Position of Labeling: Deuterium atoms should be on stable positions in the molecule to prevent H-D exchange with the solvent.
-
Co-elution: The internal standard should co-elute as closely as possible with the analyte for effective compensation of matrix effects.
Troubleshooting Guide
Problem 1: Significant drop in analyte signal in matrix samples compared to neat standards.
-
Possible Cause: This is a classic indication of ion suppression. Components in your sample matrix are interfering with the ionization of your analyte.
-
Solution:
-
Utilize this compound: Incorporate this compound as an internal standard in your assay. This will compensate for the signal loss.
-
Improve Sample Preparation: Enhance your sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate the analyte from the interfering matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering species.
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variability in the matrix composition from sample to sample can lead to differing degrees of ion suppression, causing inconsistent results.
-
Solution:
-
Consistent use of this compound: Ensure that a fixed concentration of this compound is added to all samples, calibrators, and QCs.
-
Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to mimic the matrix effects.
-
Robust Sample Preparation: A consistent and efficient sample preparation method will minimize variability in matrix effects between samples.
-
Quantitative Data Summary
The following table illustrates the impact of ion suppression on the quantification of metoprolol and the effectiveness of using this compound for correction. The data is hypothetical but representative of a typical bioanalytical experiment.
| Sample Type | Metoprolol Concentration (ng/mL) | Metoprolol Peak Area | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) without IS | Calculated Concentration (ng/mL) with IS |
| Neat Standard | 50 | 1,200,000 | 1,250,000 | 0.96 | 50.0 | 50.0 |
| Plasma Sample 1 | 50 | 650,000 | 680,000 | 0.956 | 27.1 | 49.8 |
| Plasma Sample 2 | 50 | 480,000 | 510,000 | 0.941 | 20.0 | 49.0 |
| Plasma Sample 3 | 50 | 720,000 | 750,000 | 0.96 | 30.0 | 50.0 |
As shown in the table, the absolute peak areas for both metoprolol and its deuterated dimer are significantly reduced in plasma samples due to ion suppression. However, the ratio of their peak areas remains consistent, allowing for accurate quantification when the internal standard is used.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Metoprolol using this compound
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of metoprolol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of working standard solutions of metoprolol by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Prepare calibration standards by spiking blank plasma with the appropriate working standard solutions.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the this compound working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Metoprolol: Q1/Q3 (e.g., 268.2 -> 116.1)
-
This compound: Q1/Q3 (e.g., 370.5 -> 116.1 - Note: The exact mass of the dimer and its fragments would need to be determined empirically)
-
-
Visualizations
References
Improving peak shape and resolution for Metoprolol and "Metoprolol dimer-d10"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Metoprolol and its deuterated internal standard, "Metoprolol dimer-d10".
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing) for Metoprolol
Question: My Metoprolol peak is exhibiting significant tailing. What are the potential causes and how can I improve the peak shape?
Answer:
Peak tailing for Metoprolol, a basic compound, is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material.[1] Here are the primary causes and troubleshooting steps:
-
Secondary Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of residual silanol groups. A pH around 5.8 has been shown to provide good peak shape.[2]
-
Solution 2: Use a Mobile Phase Additive: Incorporate an acidic modifier like formic acid or trifluoroacetic acid (TFA) into your mobile phase.[3][4][5] These additives protonate the amine group of Metoprolol, reducing its interaction with silanols. Common concentrations are 0.1% to 0.2%.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites.
-
Solution 4: Choose an Appropriate Column: Utilize a column with end-capping or a hybrid particle technology to minimize exposed silanol groups. C18 and C8 columns are commonly used for Metoprolol analysis.
-
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of the sample to avoid overloading the column.
-
-
Column Contamination:
-
Solution: If the tailing develops over time, the column may be contaminated. Flush the column with a strong solvent. If the problem persists, the inlet frit may be partially blocked, which can sometimes be resolved by back-flushing the column.
-
Issue 2: Poor Resolution Between Metoprolol and "this compound"
Question: I am observing poor resolution or co-elution of Metoprolol and its internal standard, "this compound". How can I improve their separation?
Answer:
Deuterated internal standards are designed to co-elute with the analyte. However, slight chromatographic separation can occur, a phenomenon known as the "isotope effect," where deuterated compounds may elute slightly earlier in reversed-phase chromatography. This can lead to differential matrix effects and inaccurate quantification.
-
Chromatographic Optimization:
-
Solution 1: Adjust Mobile Phase Composition: Modify the ratio of the organic and aqueous phases of your mobile phase. A shallower gradient can sometimes improve resolution.
-
Solution 2: Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and potentially improve the separation or co-elution profile.
-
Solution 3: Lower Column Temperature: Reducing the column temperature can sometimes enhance separation, although this may also increase run time and backpressure.
-
-
Column Selection:
-
Solution: If significant separation is observed and is problematic for quantification due to matrix effects, consider using a column with slightly lower resolution to ensure the analyte and internal standard elute as a single, combined peak.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phases used for Metoprolol analysis?
A1: For reversed-phase HPLC and LC-MS/MS analysis of Metoprolol, common mobile phases consist of a mixture of an aqueous component and an organic solvent.
-
Aqueous Phase: Often contains additives to improve peak shape, such as 0.1% formic acid, 0.1% TFA, or a buffer like ammonium acetate or phosphate buffer.
-
Organic Phase: Acetonitrile or methanol are the most common organic modifiers.
Q2: What type of column is recommended for Metoprolol analysis?
A2: C18 columns are widely used and have been shown to provide good separation for Metoprolol. C8 columns have also been successfully employed. The choice of column will depend on the specific requirements of the method, such as desired retention time and resolution from other components.
Q3: Are there any specific considerations for using "this compound" as an internal standard?
A3: Yes, when using any deuterated internal standard, including "this compound", it is important to be aware of the following potential issues:
-
Chromatographic Shift: As mentioned in the troubleshooting guide, deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.
-
Isotopic Purity: Ensure the isotopic purity of the standard is high (ideally ≥98%) to avoid interference from the unlabeled analyte.
-
H/D Exchange: Check the position of the deuterium labels. If they are on exchangeable sites (e.g., -OH, -NH), there is a risk of hydrogen/deuterium exchange with the solvent, which can compromise quantification. Maintaining a neutral pH can help mitigate this.
Q4: What are the common sample preparation techniques for Metoprolol in biological matrices?
A4:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent. Solvents such as methyl tertiary butyl ether, or mixtures like dichloromethane and tert-butyl ether have been used.
-
Solid-Phase Extraction (SPE): This is a more selective method that can provide cleaner extracts.
Data Presentation
The following tables summarize typical experimental conditions for the analysis of Metoprolol.
Table 1: Optimized LC-MS/MS Parameters for Metoprolol Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Unison US C18 (50 x 4.6mm, 3.5µm) | Ultimate XB-C18 (150 x 2.1 mm, 5 µm) | ACE C18 (dimensions not specified) |
| Mobile Phase | 10mM Ammonium Acetate and Acetonitrile | Methanol:Water with 0.2% Formic Acid (65:35, v/v) | Methanol:Water with 0.1% Formic Acid (70:30, v/v) |
| Flow Rate | Not Specified | 0.2 mL/min | Not Specified |
| Injection Volume | Not Specified | 5 µL | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | ESI, Negative |
| MS/MS Transition | Not Specified | m/z 268.1 -> 115.6 | Not Specified |
| Internal Standard | Bisoprolol | Hydroxypioglitazone | Metoprolol-d4 |
Table 2: System Suitability Parameters for Metoprolol HPLC Analysis
| Parameter | Typical Acceptance Criteria | Reported Value |
| Tailing Factor | ≤ 2.0 | ≤ 1.12 |
| Theoretical Plates | ≥ 2000 | ≥ 2750 |
| %RSD of Peak Area | ≤ 2.0% | Within 2% |
| %RSD of Retention Time | ≤ 2.0% | Within 2% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Metoprolol in Plasma (Protein Precipitation)
This protocol is based on the method described by Zhang et al. (2015).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Ultimate XB-C18 (150 x 2.1 mm, 5 µm).
-
Mobile Phase: Methanol:Water containing 0.2% formic acid (65:35, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitored Transition (MRM):
-
Metoprolol: m/z 268.1 → 115.6.
-
Internal Standard (e.g., Hydroxypioglitazone): m/z 373.1 -> 150.2.
-
-
Protocol 2: HPLC-UV Analysis of Metoprolol
This protocol is based on the method described by Darwish et al. (2013).
-
Sample Preparation:
-
Prepare standard solutions of Metoprolol in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (dimensions not specified).
-
Mobile Phase: Methanol:Water (50:50 v/v) containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
-
Visualizations
Caption: Troubleshooting workflow for Metoprolol peak tailing.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
Addressing poor recovery of "Metoprolol dimer-d10" in sample extraction
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the poor recovery of "Metoprolol dimer-d10" during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low recovery of this compound, an internal standard?
Low recovery of an internal standard like this compound can stem from several factors throughout the bioanalytical workflow. Key areas to investigate include variability in sample preparation, matrix effects leading to ion suppression, and the chemical stability of the analyte.[1][2] Inconsistent pipetting, incomplete sample transfer, or adsorption to container walls can introduce errors.[1] Additionally, issues during the cleanup process, such as using incorrect amounts of sorbent in solid-phase extraction (SPE), can lead to the loss of the analyte.[2]
Q2: How do matrix effects specifically impact the recovery of this compound?
Matrix effects occur when components in the biological sample (e.g., salts, proteins, phospholipids) interfere with the ionization of the target analyte and internal standard in the mass spectrometer source.[1] This interference can either suppress or enhance the signal, leading to inaccurate quantification. Even stable isotope-labeled internal standards can be affected by strong ion suppression. To mitigate this, optimizing chromatographic separation and using matrix-matched calibration curves are recommended.
Q3: Can the choice of extraction method significantly influence recovery rates?
Yes, the extraction method is critical. For metoprolol and related compounds, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common. SPE can be highly efficient, with some methods for metoprolol enantiomers reporting nearly 100% recovery. However, improper SPE procedures, such as insufficient column activation or inadequate elution volume, can lead to analyte loss. LLE is also a viable option, but the choice of solvent and pH are crucial for good recovery.
Q4: What is considered an acceptable recovery rate for an internal standard?
The definition of acceptable recovery can vary, with most laboratories setting a fixed percentage, which can range from 10% to 200% of a defined reference. While a high recovery is ideal, a reproducible and consistent lower recovery (e.g., 80%) can be acceptable if the method is linear and validated. However, a low recovery often indicates a fundamental problem in the method that should be investigated to ensure robustness.
Troubleshooting Guide
Systematic Troubleshooting of Low Recovery
If you are experiencing low recovery of this compound, a systematic approach can help identify the source of the problem. The following flowchart provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for low recovery of this compound.
Detailed Troubleshooting Questions
-
Is your sample pH optimized for extraction? The pH of the sample is critical for efficient extraction. For a basic compound like metoprolol, the pH of the sample should be adjusted to suppress its ionization, making it more amenable to extraction from an aqueous matrix. For metoprolol, a sample pH of 11 has been shown to be effective.
-
Are you using the appropriate Solid-Phase Extraction (SPE) sorbent and solvents? The choice of SPE sorbent and the composition of the wash and elution solvents are key. For metoprolol, a polymeric reversed-phase sorbent can be effective. The wash step should be strong enough to remove interferences without eluting the analyte, while the elution solvent must be strong enough to fully recover the analyte from the sorbent.
-
For Liquid-Liquid Extraction (LLE), have you selected a suitable organic solvent? The choice of organic solvent will depend on the polarity of this compound. A solvent that is immiscible with the sample matrix and in which the analyte has high solubility should be chosen.
-
Could the analyte be degrading during sample processing? Some compounds can degrade due to exposure to light, heat, or certain pH conditions. While metoprolol is generally stable, the stability of the dimer under your specific experimental conditions should be considered.
Quantitative Data Summary
Table 1: pH Optimization for Metoprolol Extraction
| pH of Sample Phase | Extraction Efficiency | pH of Receiving Phase | Extraction Efficiency |
| 7 | Low | 4 | High |
| 9 | Moderate | 5 | Highest |
| 11 | Highest | 7 | Moderate |
| 12 | High | 9 | Low |
Data adapted from studies on metoprolol extraction.
Table 2: SPE Parameters for Metoprolol
| SPE Step | Recommended Conditions | Purpose |
| Sorbent | Polymeric reversed-phase (e.g., Strata-X) | Retention of metoprolol |
| Conditioning | Methanol followed by water | To activate the sorbent |
| Sample Loading | Sample at optimized pH (e.g., pH 11) | To bind the analyte to the sorbent |
| Washing | 5% Methanol in water | To remove polar interferences |
| Elution | Methanol with 2% ammonium hydroxide | To elute the analyte of interest |
These are starting points for method development and may require further optimization.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific application.
References
Technical Support Center: Minimizing Carryover of "Metoprolol dimer-d10" in HPLC Systems
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), carryover of analytes from one injection to the next can be a significant source of inaccurate and unreliable data. This is particularly critical when dealing with trace-level analysis or when using highly sensitive mass spectrometry detectors. This technical support center provides a comprehensive guide to troubleshooting and minimizing the carryover of "Metoprolol dimer-d10," a deuterated internal standard, in your HPLC system.
Frequently Asked Questions (FAQs)
Q1: What is HPLC carryover and why is it a concern for this compound?
A1: HPLC carryover is the appearance of a small peak of an analyte in a blank or subsequent sample injection after a high-concentration sample of that same analyte has been run.[1] This indicates that a portion of the analyte from the previous injection has been retained somewhere in the HPLC system and is now eluting. For this compound, which is often used as an internal standard for the quantification of metoprolol and its dimer, carryover can lead to artificially inflated results for the analyte in subsequent runs, compromising the accuracy of the entire analytical method.
Q2: What are the common sources of carryover in an HPLC system?
A2: Carryover can originate from several components of the HPLC system. The most common culprits include:
-
Autosampler: The injection needle, valve, and sample loop are frequent sources of carryover.[2][3]
-
Column: Strong adsorption of the analyte to the stationary phase can lead to gradual bleeding in subsequent runs.
-
Fittings and Tubing: Dead volumes in connectors or contaminated tubing can trap and later release the analyte.[4]
-
Detector Flow Cell: While less common, analyte adsorption to the flow cell walls can occur.
Q3: Are deuterated compounds like this compound more prone to carryover?
A3: While not inherently "stickier," deuterated compounds can exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the "chromatographic isotope effect" (CIE).[5] This can cause the deuterated standard to have a slightly shorter retention time. If the wash steps are not optimized, this subtle difference can sometimes contribute to differential carryover between the analyte and the internal standard, potentially affecting quantitation accuracy.
Q4: How does the "dimer" nature of the molecule affect potential carryover?
A4: Dimeric molecules can sometimes be more prone to adsorption and "stickiness" in an HPLC system compared to their monomeric counterparts due to their larger size and potentially increased number of interaction sites. This can make them more challenging to completely flush from the system between injections.
Troubleshooting Guides
Guide 1: Initial Assessment of Carryover
This guide will help you confirm and quantify the extent of the carryover issue.
dot
Caption: Workflow for the initial assessment of carryover.
Experimental Protocol:
-
Prepare a high-concentration standard: Prepare a solution of this compound at the highest concentration used in your analytical runs.
-
Prepare a blank solution: Use your initial mobile phase or a sample matrix known to be free of the analyte.
-
Injection Sequence:
-
Inject the high-concentration standard.
-
Immediately following the standard, inject the blank solution.
-
Inject the blank solution for a total of 3-5 consecutive runs.
-
-
Data Analysis:
-
Examine the chromatogram of the first blank injection for a peak at the retention time of this compound.
-
If a peak is present, compare its area across the subsequent blank injections. A decreasing peak area across the blank injections is a classic sign of carryover.
-
| Observation | Interpretation |
| No peak in any blank injection. | No significant carryover. |
| Peak in the first blank, with decreasing area in subsequent blanks. | Carryover is present. |
| Consistent peak area in all blank injections. | This may indicate a contaminated blank solution or a persistent source of contamination in the system rather than classic carryover. |
Guide 2: Troubleshooting Autosampler Carryover
The autosampler is the most common source of carryover. This guide provides steps to identify and mitigate autosampler-related issues.
dot
Caption: Decision tree for troubleshooting autosampler carryover.
Experimental Protocols:
-
Wash Solvent Optimization:
-
Assess Current Wash Solvent: Metoprolol is a basic compound. An effective wash solution should be able to solubilize it effectively. A common starting point is a mixture of organic solvent (like acetonitrile or methanol) and water.
-
Implement a Stronger Wash Solvent: If carryover persists, increase the organic content of the wash solution. For basic compounds like metoprolol, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the wash solvent can improve cleaning by protonating the molecule and increasing its solubility in aqueous-organic mixtures.
-
Increase Wash Volume and Cycles: Increase the volume of the needle wash and the number of wash cycles in your autosampler program.
-
Multi-Solvent Wash: Utilize a multi-solvent wash if your autosampler allows. A sequence of a strong organic solvent followed by an acidic aqueous-organic mixture can be very effective.
-
-
Hardware Inspection and Maintenance:
-
Inspect Needle and Seat: Visually inspect the injection needle for any signs of wear, burrs, or deposits. Check the needle seat for scratches or contamination.
-
Inspect Rotor Seal: Disassemble the injection valve and inspect the rotor seal for any scratches, grooves, or visible deposits. A worn rotor seal is a very common cause of carryover.
-
Component Replacement: Replace any worn or damaged components as per the manufacturer's recommendations. Regular preventive maintenance is key to avoiding carryover issues.
-
| Wash Solvent Composition | Rationale | Expected Outcome |
| 50:50 Acetonitrile:Water | General purpose wash | May not be sufficient for a sticky dimer. |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | Increased organic strength and acidic pH | Improved solubilization of the basic metoprolol dimer. |
| Isopropanol | Stronger, less polar solvent | Can be effective for highly adsorbed, less polar compounds. |
Guide 3: Addressing Column and System Carryover
If autosampler troubleshooting does not resolve the issue, the carryover may be originating from the column or other system components.
dot
Caption: Troubleshooting workflow for column and system carryover.
Experimental Protocols:
-
Column Washing:
-
Disconnect the column from the detector.
-
Flush the column with a strong solvent series. For a C18 column, a typical sequence is:
-
Mobile phase (to remove buffers)
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
Re-equilibrate with the initial mobile phase.
-
-
-
System Flushing:
-
Replace the column with a union.
-
Flush the entire system, from the pump to the detector, with a strong solvent like isopropanol or a high-organic mobile phase to remove any contaminants.
-
-
Methodological Adjustments:
-
Gradient Modification: If using a gradient method, extend the hold time at the highest organic percentage to ensure all strongly retained compounds, including the dimer, are eluted from the column.
-
Post-Run Wash: Add a high-organic wash step at the end of each chromatographic run to clean the column before the next injection.
-
| Parameter | Modification | Rationale |
| Column Wash Solvent | 100% Isopropanol | Stronger eluting solvent for non-polar and adsorbed compounds. |
| Gradient Final Hold | Increase from 2 min to 5 min | Ensures complete elution of strongly retained analytes. |
| Mobile Phase pH | Adjust to a lower pH (e.g., 2.5-3.5) | For basic compounds on a C18 column, a lower pH can improve peak shape and reduce tailing, which can sometimes be mistaken for carryover. |
By systematically working through these troubleshooting guides, researchers can effectively identify the source of "this compound" carryover and implement targeted solutions to ensure the accuracy and reliability of their HPLC analyses. Regular preventative maintenance and a thorough understanding of the physicochemical properties of the analyte are paramount in minimizing carryover and achieving high-quality chromatographic data.
References
Investigating "Metoprolol dimer-d10" stability in biological matrices
Welcome to the technical support center for Metoprolol dimer-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological matrices. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
Metoprolol dimer is an impurity and a potential degradation product of Metoprolol, a widely used beta-blocker.[1][2] "this compound" refers to a deuterated version of this dimer, which would typically be used as an internal standard (IS) in quantitative bioanalysis by mass spectrometry (LC-MS/MS) for the accurate measurement of the non-deuterated Metoprolol dimer. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for the internal standard, allowing it to be distinguished from the endogenous analyte while sharing similar chemical and physical properties.
Q2: What are the primary stability concerns for Metoprolol and its dimer in biological samples?
Metoprolol has been shown to be susceptible to degradation under certain stress conditions, including oxidative and hydrolytic (acid and base) stress.[2] While stable under thermal, neutral, and photolytic stress, the potential for degradation and dimerization in biological matrices during sample collection, processing, and storage is a key concern.[2] For its deuterated dimer, similar stability concerns would apply. Key factors to consider are:
-
Enzymatic degradation: Biological matrices contain enzymes that can metabolize the analyte.
-
pH instability: Changes in pH during sample handling can lead to degradation.
-
Freeze-thaw cycles: Repeated freezing and thawing of samples can impact analyte stability. One study on Metoprolol showed it was stable for two freeze-thaw cycles, but the results for a third cycle were inconclusive.[3]
-
Storage temperature and duration: Long-term storage stability is crucial and needs to be evaluated at relevant temperatures (e.g., -20°C, -80°C).
Q3: How can I assess the stability of this compound in my experiments?
Stability should be systematically evaluated as part of the bioanalytical method validation process, following guidelines from regulatory bodies like the FDA and EMA. This involves subjecting quality control (QC) samples at low and high concentrations to various conditions and measuring the analyte concentration against a freshly prepared calibration curve. Key stability experiments include:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determine stability over the intended storage period at the specified temperature.
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.
Troubleshooting Guides
Issue 1: Poor reproducibility or signal loss of this compound internal standard.
Possible Causes:
-
Degradation of the internal standard: The deuterated dimer may be unstable under the storage or experimental conditions.
-
Adsorption to surfaces: The compound may adsorb to plasticware or glassware.
-
Matrix effects: Ion suppression or enhancement in the mass spectrometer source due to interfering components from the biological matrix.
Troubleshooting Steps:
-
Verify Stock Solution Stability: Prepare a fresh stock solution of this compound and compare its response to the stored stock solution. Store stock solutions in appropriate solvents and at recommended temperatures (e.g., 2-8°C).
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement. This involves comparing the signal of the analyte spiked into a blank extracted matrix with the signal of the analyte in a neat solution.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to minimize matrix effects.
-
Check for Adsorption: Use silanized glassware or low-adsorption plasticware.
Issue 2: In-source dimerization of Metoprolol leading to interference with this compound.
Possible Causes:
-
High concentrations of Metoprolol in the sample can lead to the formation of dimers in the electrospray ionization (ESI) source of the mass spectrometer.
Troubleshooting Steps:
-
Optimize MS Source Conditions: Reduce the ion source temperature and/or adjust the electrospray voltage to minimize in-source reactions.
-
Chromatographic Separation: Ensure that the chromatographic method provides adequate separation between Metoprolol and its dimer.
-
Dilute the Sample: If high concentrations of Metoprolol are expected, dilute the sample to a level where in-source dimerization is less likely to occur.
Experimental Protocols & Data
Protocol: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank biological matrix (e.g., plasma, urine) with low and high concentrations of this compound to prepare QC samples.
-
Freeze-Thaw Cycles: Subject the QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, then thaw them unassisted at room temperature.
-
Sample Analysis: After the third cycle, process the samples using the validated extraction procedure and analyze them by LC-MS/MS.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared QC samples. The deviation should typically be within ±15%.
Stability of Metoprolol in Biological Matrices (Summary of Findings)
| Stability Test | Matrix | Conditions | Concentration Range | Results | Citation |
| Freeze-Thaw | Plasma | 3 cycles | 250 µg·L−1 | RSD ≤ 10% compared to fresh samples | |
| Freeze-Thaw | Urine | 3 cycles | 250 µg·L−1 | RSD ≤ 10% compared to fresh samples | |
| Room Temperature | Plasma | 24 hours | 250 µg·L−1 | RSD ≤ 10% compared to fresh samples | |
| Room Temperature | Urine | 24 hours | 250 µg·L−1 | RSD ≤ 10% compared to fresh samples | |
| Post-Preparative | Plasma | Not specified | 50, 500, 1000 ng/L | Stable | |
| Long-Term | Serum | Not specified | Not specified | Stable |
Visualizations
Caption: Workflow for assessing the stability of an analyte in biological matrices.
Caption: Troubleshooting guide for internal standard signal issues.
References
Calibration curve issues with "Metoprolol dimer-d10" internal standard
Welcome to the technical support center for troubleshooting issues related to the use of "Metoprolol dimer-d10" as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during experimental work, with a focus on calibration curve-related problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor calibration curve linearity (r² < 0.99) when using this compound?
Poor linearity in your calibration curve when using a deuterated internal standard like this compound can stem from several factors. The most common culprits include differential matrix effects, where the analyte and the internal standard experience varying degrees of ion suppression or enhancement.[1][2][3] Other causes can be detector saturation at high concentrations, issues with the purity of the internal standard, or isotopic exchange.[1][4]
Q2: My this compound internal standard signal is highly variable across my sample batch. What should I investigate?
High variability in the internal standard signal often points to inconsistent sample preparation or significant matrix effects. Inconsistencies in the extraction recovery between the analyte and the internal standard can also lead to signal fluctuations. It is also crucial to verify the stability of the internal standard in the sample matrix and during storage.
Q3: I'm observing a chromatographic shift between Metoprolol and this compound. Is this normal and how can I address it?
A slight shift in retention time between a deuterated internal standard and the native analyte is a known phenomenon in reversed-phase chromatography, with the deuterated compound often eluting slightly earlier. While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects, compromising data accuracy. To address this, you can try adjusting the chromatographic conditions, such as the mobile phase composition or gradient, to minimize the separation.
Q4: What are the critical purity requirements for the this compound internal standard?
For reliable quantification, the internal standard must have high isotopic and chemical purity. Ideally, the isotopic enrichment should be ≥98% and the chemical purity should be >99%. The presence of unlabeled metoprolol in the internal standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
If you are experiencing a non-linear calibration curve, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Issue 2: Inconsistent Internal Standard Response
For inconsistent internal standard (IS) response, use the following guide:
Caption: Troubleshooting guide for inconsistent internal standard response.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This experiment is designed to determine if components in the sample matrix are suppressing or enhancing the ionization of the analyte and internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Metoprolol and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Metoprolol and this compound are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Metoprolol and this compound are added to the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No significant matrix effect. |
| MF < 1 | Ion suppression is occurring. |
| MF > 1 | Ion enhancement is occurring. |
A significant difference between the MF of Metoprolol and this compound indicates a differential matrix effect, which can lead to inaccurate quantification.
Protocol 2: Assessment of Internal Standard Purity
This protocol helps to determine if the this compound internal standard is contaminated with unlabeled Metoprolol.
Methodology:
-
Prepare a solution of the this compound internal standard at the same concentration used in the analytical method.
-
Analyze this solution using the LC-MS/MS method, monitoring the mass transition for unlabeled Metoprolol.
-
Compare the response of the unlabeled Metoprolol to the response of the Lower Limit of Quantification (LLOQ) standard.
Data Interpretation:
| Unlabeled Analyte Response | Interpretation |
| < 5% of LLOQ response | Acceptable purity. |
| > 5% of LLOQ response | Significant contamination, which may require sourcing a new batch of internal standard. |
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment to illustrate the identification of differential effects.
| Sample Set | Analyte (Metoprolol) Peak Area | Internal Standard (this compound) Peak Area |
| Set A (Neat) | 1,200,000 | 1,150,000 |
| Set B (Post-Spike) | 850,000 | 1,050,000 |
| Calculated MF | 0.71 (Ion Suppression) | 0.91 (Minimal Suppression) |
In this example, Metoprolol experiences more significant ion suppression than its deuterated internal standard, which would lead to an overestimation of the analyte concentration.
References
Enhancing sensitivity for Metoprolol quantification with "Metoprolol dimer-d10"
Technical Support Center: Metoprolol Quantification
Welcome to the technical support center for the quantification of Metoprolol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for accurate Metoprolol quantification?
A1: An internal standard is crucial in quantitative mass spectrometry to ensure accuracy and precision.[1][2] During sample preparation and analysis, variations can be introduced from multiple sources, such as inconsistencies in sample extraction, injection volume, and instrument response.[1][2][3] An ideal internal standard is a compound with similar physicochemical properties to the analyte (Metoprolol) that is added at a known concentration to all samples, calibrators, and quality controls. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be corrected, leading to more reliable and reproducible results.
Q2: What are the advantages of using a stable isotope-labeled (SIL) internal standard, such as Metoprolol-d7, for Metoprolol analysis?
A2: Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS/MS analysis. Since they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns. This close similarity allows them to effectively compensate for matrix effects and variations in instrument response, leading to high accuracy and precision. Metoprolol-d7 is a commonly used SIL-IS in Metoprolol bioanalysis.
Q3: What are the potential benefits of using "Metoprolol dimer-d10" as an internal standard?
A3: While specific literature on "this compound" is not widely available, the use of a dimeric, stable isotope-labeled internal standard could offer several theoretical advantages. A dimeric structure would have a significantly higher molecular weight, which can shift its signal to a region of the mass spectrum with lower background noise, potentially improving the signal-to-noise ratio. The deuterium labeling (d10) would ensure it behaves similarly to the native Metoprolol during sample processing and analysis, providing the benefits of a stable isotope-labeled standard. This combination could theoretically lead to enhanced sensitivity and robustness of the assay, particularly in complex biological matrices.
Q4: What are the common sample preparation techniques for Metoprolol analysis in plasma?
A4: The most common sample preparation techniques for Metoprolol in plasma are:
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting Metoprolol from the aqueous plasma sample into an immiscible organic solvent. Common solvents include ethyl acetate, methyl tertiary butyl ether, and mixtures of diethyl ether and dichloromethane.
-
Solid-Phase Extraction (SPE): This is a more selective technique that uses a solid sorbent to retain Metoprolol while interferences are washed away. The analyte is then eluted with a small volume of solvent.
Troubleshooting Guide
Issue 1: Low sensitivity or poor signal intensity for Metoprolol.
| Potential Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Settings | Infuse a standard solution of Metoprolol directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature. Optimize the collision energy to achieve the most intense and stable product ion transition. |
| Inefficient Sample Extraction | Evaluate different extraction solvents or SPE cartridges to improve recovery. Ensure the pH of the sample is optimized for the extraction method. For LLE, test various organic solvents. For SPE, ensure the correct sorbent and elution solvent are being used. |
| Matrix Effects (Ion Suppression) | Matrix effects can significantly reduce the analyte signal. To mitigate this, improve sample cleanup by using a more selective extraction method like SPE. Diluting the sample may also help reduce matrix effects. Ensure the chromatography provides good separation of Metoprolol from co-eluting matrix components. |
| Poor Chromatographic Peak Shape | Adjust the mobile phase composition, such as the organic solvent ratio and the concentration of additives like formic acid or ammonium formate, to improve peak shape. Ensure the column is not overloaded and is in good condition. |
Issue 2: High variability in results (poor precision).
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of all solutions, especially the internal standard. Automate liquid handling steps if possible. Ensure complete vortexing and centrifugation as per the protocol. |
| Instrument Instability | Check for fluctuations in the LC pump pressure and MS source stability. Perform a system suitability test by injecting the same standard multiple times to check for reproducibility before running the sample batch. |
| Internal Standard Issues | Verify the concentration and purity of the internal standard stock solution. Ensure the IS is added to all samples, calibrators, and QCs at the same concentration. |
Issue 3: Inaccurate results (poor accuracy).
| Potential Cause | Troubleshooting Step |
| Incorrect Calibration Curve | Prepare fresh calibration standards and ensure they are within the linear range of the assay. Use a weighted linear regression model if appropriate. |
| Degradation of Metoprolol | Metoprolol can be susceptible to degradation under certain conditions. Evaluate the stability of Metoprolol in the biological matrix and during all stages of the sample handling and analysis process (freeze-thaw, bench-top, and post-preparative stability). |
| Contamination of Internal Standard | If the internal standard contains a small amount of the unlabeled analyte, it can lead to a positive bias in the results, especially at the lower limit of quantification (LLOQ). |
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for Metoprolol quantification.
Table 1: Linearity and LLOQ of Metoprolol Quantification Methods
| Linear Range | LLOQ | Matrix | Internal Standard | Reference |
| 5 ng/L - 1000 ng/L | 0.042 ng/L | Human Plasma | Bisoprolol Fumarate | |
| 3.03 ng/mL - 416.35 ng/mL | 3.03 ng/mL | Beagle Dog Plasma | Hydroxypioglitazone | |
| 1-200 ng/mL | 1 ng/mL | Human Plasma | Nevirapine | |
| 10-5000 ng/mL | 10 ng/mL | Human Plasma | Metoprolol-d4 | |
| 0.501–349.342 ng/mL | 0.501 ng/mL | Human Plasma | Not Specified | |
| 0.6–500 µg/L | 0.40 µg/L | Human Plasma | Not Specified |
Table 2: Precision and Accuracy of Metoprolol Quantification Methods
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| QC samples | < 10.28 | < 10.28 | 94.62 - 105.38 | |
| LLOQ, Low, Mid, High QC | < 15 | < 15 | 95.20 - 99.96 | |
| QC samples | 0.9 - 8.8 | 0.9 - 8.8 | 89.9 - 105.8 | |
| LQC, MQC, HQC | 5.6 - 10.9 | Not Reported | 94.2 - 98.1 |
Table 3: Recovery of Metoprolol in different extraction methods
| Extraction Method | Recovery (%) | Internal Standard Recovery (%) | Reference |
| Liquid-Liquid Extraction | 76.06 - 95.25 | Not Reported | |
| Liquid-Liquid Extraction | > 90 | > 90 | |
| Automated TurboFlow | 95.09 - 108.53 | Not Reported | |
| Liquid-Liquid Extraction | 60.3 - 68.6 | Not Reported |
Experimental Protocols
Protocol 1: Automated Sample Preparation and LC-MS/MS Detection
-
Sample Preparation:
-
Thaw human plasma samples at room temperature.
-
Centrifuge at 14,000 rpm to remove fibrin.
-
Take a 0.5 mL aliquot of plasma and spike with 0.1 mL of internal standard solution (Bisoprolol).
-
Dilute to 1 mL with water.
-
Filter through a 0.22 µm PTFE filter into injection vials.
-
-
LC-MS/MS Conditions:
-
LC System: TurboFlow system.
-
TurboFlow Column: Cyclone P.
-
Analytical Column: Not specified.
-
Mobile Phase: Isocratic elution with water and acetonitrile (both with 0.1% v/v formic acid).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified (noted as "larger sample volumes").
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Heated Electrospray Ionization (HESI), positive mode.
-
MRM Transitions:
-
Metoprolol: m/z 268.1 → 130.96
-
Bisoprolol (IS): m/z 326.3 → 116.2
-
-
Protocol 2: Simple Protein Precipitation and LC-MS/MS
-
Sample Preparation:
-
To a 100 µL plasma sample, add 20 µL of internal standard solution (Hydroxypioglitazone).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: Ultimate XB-C18 (150 x 2.1 mm, 5 µm).
-
Mobile Phase: Methanol-water with 0.2% formic acid (65:35, v/v).
-
Flow Rate: 0.2 mL/min.
-
MS System: Not specified.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Metoprolol: m/z 268.1 → 115.6
-
Hydroxypioglitazone (IS): m/z 373.1 → 150.2
-
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to Metoprolol.
References
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for Metoprolol Utilizing Metoprolol Dimer-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards for the analytical validation of Metoprolol quantification, with a focus on the theoretical advantages of using a stable isotope-labeled dimer, "Metoprolol dimer-d10." The information is compiled from established analytical methodologies and validation guidelines.
Introduction to Internal Standards in Metoprolol Analysis
The accurate quantification of Metoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose. The use of an appropriate internal standard (IS) is critical to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results.
An ideal internal standard should be chemically similar to the analyte, have a similar retention time, and not be present in the endogenous sample. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they co-elute with the analyte and exhibit similar ionization behavior in the mass spectrometer. This guide compares the performance of a theoretical SIL dimer, this compound, with commonly used internal standards such as Metoprolol-d7 and other non-isotopically labeled compounds like bisoprolol.
Comparison of Internal Standards for Metoprolol Analysis
While specific experimental data for "this compound" is not publicly available, its properties as a stable isotope-labeled dimer suggest superior performance. The following table compares its expected characteristics with other documented internal standards.
| Parameter | This compound (Expected) | Metoprolol-d7 | Bisoprolol | Significance in Method Validation |
| Chemical Structure | Structurally identical to Metoprolol dimer with 10 deuterium atoms | Structurally identical to Metoprolol with 7 deuterium atoms | Structurally different from Metoprolol | Structural similarity ensures comparable extraction recovery and chromatographic behavior. |
| Mass Difference | +10 Da from the unlabeled dimer | +7 Da from Metoprolol | Different molecular weight | A sufficient mass difference prevents isotopic cross-talk and interference. |
| Chromatographic Retention | Co-elutes with Metoprolol dimer (if present) | Co-elutes with Metoprolol | Different retention time | Co-elution is ideal for compensating for matrix effects at the exact point of analyte elution. |
| Ionization Efficiency | Nearly identical to the unlabeled dimer | Nearly identical to Metoprolol | Different ionization efficiency | Similar ionization is crucial for accurate correction of signal suppression or enhancement. |
| Matrix Effect Compensation | Excellent | Excellent | Moderate to Poor | SIL-IS are most effective at compensating for ion suppression/enhancement caused by the sample matrix. |
| Availability | Custom synthesis[1][2][3][4][5] | Commercially available | Commercially available | Availability and cost are practical considerations for routine analysis. |
Experimental Protocols for Analytical Method Validation
The following protocols are based on established LC-MS/MS methods for Metoprolol and adhere to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines.
Stock Solution Preparation
-
Metoprolol Stock: Accurately weigh and dissolve Metoprolol succinate in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL primary stock solution.
-
Internal Standard Stock: Prepare a 1 mg/mL primary stock solution of this compound (or other IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the Metoprolol stock solution to create working standards for calibration curves and quality control (QC) samples. A separate working solution for the internal standard is also prepared at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, or QC sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (protein precipitating agent) and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Metoprolol: m/z 268.2 → 116.1
-
This compound (projected): m/z 485.7 → [a characteristic fragment ion]
-
Metoprolol-d7: m/z 275.2 → 123.1
-
Validation Parameters
The method should be validated for the following parameters as per ICH guidelines:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of Metoprolol and the IS.
-
Linearity and Range: Construct a calibration curve over a specified concentration range (e.g., 1-500 ng/mL) and determine the correlation coefficient (r² > 0.99).
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: Assess the extraction efficiency of Metoprolol and the IS from the biological matrix.
-
Matrix Effect: Evaluate the ion suppression or enhancement of the analyte and IS signals by the plasma matrix.
-
Stability: Assess the stability of Metoprolol in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term storage).
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of the analytical method.
Caption: Experimental workflow for Metoprolol analysis.
Caption: Logical relationships of an ideal internal standard.
Conclusion
The validation of an analytical method for Metoprolol requires a robust and reliable internal standard. While Metoprolol-d7 is a commonly used and effective choice, the theoretical properties of this compound suggest it could offer even better performance, particularly in minimizing any potential for isotopic interference and ensuring a strong correlation with the analyte's behavior during analysis. The experimental protocols and validation parameters outlined in this guide provide a solid framework for developing and validating a high-quality analytical method for Metoprolol in a research or clinical setting.
References
A Comparative Guide: Deuterated vs. Non-Deuterated Internal Standards in Metoprolol Analysis
The primary function of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is to compensate for variability introduced during sample preparation, injection, and ionization.[1] An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are often considered the gold standard as they co-elute with the analyte and exhibit similar ionization behavior, thus providing superior correction for matrix effects.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice between a deuterated and a non-deuterated internal standard can significantly influence the performance of a bioanalytical method. Deuterated standards, being structurally almost identical to the analyte, are expected to behave very similarly during extraction and chromatographic separation. Non-deuterated standards, while structurally similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less effective compensation for analytical variability.[3]
The following table summarizes typical performance data for the quantification of Metoprolol using a deuterated internal standard (Metoprolol-d7) versus non-deuterated internal standards (Propranolol and Bisoprolol), based on data from various bioanalytical method validation studies.
| Performance Parameter | Deuterated IS (Metoprolol-d7) | Non-Deuterated IS (Propranolol) | Non-Deuterated IS (Bisoprolol) |
| Intra-day Precision (%CV) | < 10%[3] | 4.67 - 7.41% | 2.85 - 10.58% |
| Inter-day Precision (%CV) | < 10% | 4.40 - 7.41% | 5.6 - 10.28% |
| Accuracy (% Recovery) | 90 - 110% | 90.66 - 98.15% | 85 - 115% |
| Matrix Effect | Minimal and compensated | Variable | Acceptable (89%) |
| Recovery | Consistent and high | Consistent | Consistent |
Experimental Protocols
To objectively evaluate the performance of different internal standards, a series of validation experiments are typically conducted as per regulatory guidelines. A key experiment for assessing the effectiveness of an internal standard is the evaluation of matrix effects.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated (Metoprolol-d7) and a non-deuterated (e.g., Propranolol) internal standard to compensate for matrix-induced ion suppression or enhancement in a biological matrix like human plasma.
Materials:
-
Blank human plasma from at least six different sources
-
Metoprolol analytical standard
-
Metoprolol-d7 internal standard
-
Propranolol internal standard
-
Reagents for sample preparation (e.g., protein precipitation solvent like methanol or acetonitrile, liquid-liquid extraction solvents)
-
LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of Metoprolol, Metoprolol-d7, and Propranolol in an appropriate solvent (e.g., methanol).
-
Prepare working solutions for spiking.
-
-
Sample Sets:
-
Set 1 (Analyte and IS in neat solution): Prepare a solution containing Metoprolol at a known concentration (e.g., mid-QC level) and the chosen internal standard (Metoprolol-d7 or Propranolol) at the working concentration in the reconstitution solvent.
-
Set 2 (Post-extraction spike in blank plasma): Extract blank plasma samples from the six different sources using the chosen sample preparation method (e.g., protein precipitation). After extraction, spike the extracts with Metoprolol and the internal standard to the same final concentrations as in Set 1.
-
-
LC-MS/MS Analysis:
-
Inject the samples from both sets into the LC-MS/MS system.
-
Record the peak areas for the analyte and the internal standard in each sample.
-
-
Calculations:
-
Matrix Factor (MF): Calculated for each of the six plasma sources as the ratio of the analyte peak area in the presence of matrix (Set 2) to the analyte peak area in the neat solution (Set 1).
-
IS-Normalized Matrix Factor: Calculated for each plasma source by dividing the Matrix Factor of the analyte by the Matrix Factor of the internal standard.
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized matrix factor across the six plasma sources.
-
Interpretation: A lower %CV for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect by the internal standard. Deuterated internal standards are expected to yield a lower %CV compared to non-deuterated internal standards.
Visualizing the Workflow and Rationale
To better understand the role of the internal standard in a typical bioanalytical workflow and the underlying principle of its function, the following diagrams are provided.
References
- 1. Comparative Efficacy and Tolerability of Bisoprolol and Metoprolol in Patients with Stage-1 Hypertension: An Observational Study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Selected ion monitoring of metoprolol and two metabolites in plasma and urine using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards in Metoprolol Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount. In the bioanalysis of the widely used beta-blocker metoprolol, the choice of an appropriate internal standard (IS) is a critical factor influencing the reliability and robustness of the analytical method. This guide provides an objective comparison of two common types of internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of metoprolol: the stable isotope-labeled (deuterated) internal standard, Metoprolol-d7, and the non-deuterated, structurally analogous internal standard, propranolol.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Deuterated internal standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. However, non-deuterated structural analogs can also provide acceptable results and may be a more cost-effective option. This guide presents a data-driven comparison of these two approaches for metoprolol analysis.
Performance Comparison: Metoprolol-d7 vs. Propranolol
The selection of an internal standard has a direct impact on key bioanalytical method validation parameters, including recovery, matrix effect, precision, and accuracy. The following tables summarize the performance characteristics of methods utilizing either Metoprolol-d7 or propranolol as the internal standard for metoprolol quantification.
Table 1: Comparison of Recovery and Matrix Effect
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Metoprolol-d7 | 80.0 – 119.6[1] | Not explicitly reported, but expected to be similar to analyte | Within ±20.0[1] |
| Propranolol | 90.66 – 98.15[2] | Not explicitly reported | Not explicitly reported |
Note: Recovery and matrix effect data are method-dependent and can vary based on the extraction procedure and biological matrix.
Table 2: Comparison of Method Precision and Accuracy
| Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Metoprolol-d7 | Low QC | 1.7 – 12.3[1] | 1.7 – 12.3[1] | -14.4 to 14.1 |
| High QC | 1.7 – 12.3 | 1.7 – 12.3 | -14.4 to 14.1 | |
| Propranolol | LLOQ - ULOQ | 4.67 – 7.41 | 4.40 – 7.41 | 90.66 – 98.15 |
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error; LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification; QC = Quality Control.
The data suggests that both Metoprolol-d7 and propranolol can be used to develop accurate and precise bioanalytical methods for metoprolol. However, deuterated internal standards like Metoprolol-d7 are generally expected to provide better compensation for matrix effects due to their closer physicochemical similarity to the analyte, which can lead to improved data quality, especially in complex biological matrices.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are representative experimental protocols for the LC-MS/MS analysis of metoprolol using either Metoprolol-d7 or propranolol as the internal standard.
Protocol 1: Metoprolol Analysis using Metoprolol-d7 Internal Standard
This method is suitable for the quantification of metoprolol in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 10 µL of Metoprolol-d7 internal standard solution.
-
Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu HPLC system
-
Column: Phenomenex LUNA C8
-
Mobile Phase: Acetonitrile, methanol, and 0.1% formic acid
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
MS System: Thermo tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Metoprolol: m/z 268.1 → 116.1
-
Metoprolol-d7: m/z 275.2 → 123.2
-
Protocol 2: Metoprolol Analysis using Propranolol Internal Standard
This method is also designed for the quantification of metoprolol in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 20 µL of propranolol internal standard solution.
-
Add 2.5 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: LC-MS/MS system
-
Column: Kromasil C18 (5 µm, 100 x 4.6 mm)
-
Mobile Phase: 5mM Ammonium Formate (pH 3.5) and Acetonitrile (15:85 % V/V)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: Tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Metoprolol: m/z 268.15 → 115.90
-
Propranolol: m/z 260.17 → 115.90
-
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in understanding the key steps of the bioanalytical process.
References
A Comparative Guide to Internal Standards for Accurate Metoprolol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metoprolol in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled (SIL) internal standard, Metoprolol-d7, with commonly used structural analog internal standards, Propranolol and Bisoprolol. While the novel "Metoprolol dimer-d10" presents a theoretical advantage, a lack of published experimental data precludes its direct comparison in this guide.
This guide will delve into the experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable internal standard for your metoprolol quantification needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as Metoprolol-d7, are widely considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for effective compensation of matrix effects and other sources of analytical variability, leading to superior accuracy and precision.
Structural Analogs: A Viable Alternative
Performance Comparison of Internal Standards for Metoprolol Quantification
The following tables summarize the quantitative performance data for Metoprolol-d7, Propranolol, and Bisoprolol as internal standards in the LC-MS/MS quantification of metoprolol in human plasma.
Table 1: Accuracy and Precision Data
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Metoprolol-d7 | LQC: 0.025 | 1.70 | - | 99.75 |
| MQC: 8.733 | 1.14 | - | 100.1 | |
| HQC: 14.821 | 2.88 | - | 99.89 | |
| Propranolol | LQC: 4.515 | 1.73 | 4.40 | 85.17 |
| MQC1: 171.139 | 8.90 | 7.41 | 100.87 | |
| MQC2: 322.952 | 4.67 | 5.33 | 98.15 | |
| HQC: 421.151 | 5.12 | 6.12 | 90.66 | |
| Bisoprolol | LLOQ: 5 | 5.2 | - | 101.9 |
| LQC: 15 | 4.8 | 6.2 | 98.5 | |
| MQC: 150 | 3.5 | 5.1 | 102.3 | |
| HQC: 350 | 4.1 | 5.8 | 99.7 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error. Data compiled from multiple sources.
Table 2: Recovery and Linearity
| Internal Standard | Recovery (%) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Metoprolol-d7 | ~79.4 | 0.025 - 17.467 | >0.99 |
| Propranolol | 64.25 - 72.78 | 1.505 - 538.254 | >0.99 |
| Bisoprolol | >90 | 5 - 500 | >0.995 |
Experimental Protocols
Metoprolol Quantification using Metoprolol-d7 as Internal Standard
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 50 µL of Metoprolol-d7 internal standard working solution.
-
Add 200 µL of 2% ammonia solution and vortex.
-
Add 2.5 mL of a 70:30 (v/v) mixture of diethyl ether and dichloromethane.
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC system.
-
Column: Phenomenex LUNA C8 (50 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile, methanol, and 0.1% formic acid.
-
Flow Rate: 0.6 mL/min.
-
MS System: Thermo tandem mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Metoprolol: m/z 268.2 → 116.2; Metoprolol-d7: m/z 275.3 → 123.2.
Metoprolol Quantification using Propranolol as Internal Standard
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of Propranolol internal standard working solution.
-
Add 100 µL of 0.2 M sodium hydroxide and vortex.
-
Add 3 mL of tert-butyl methyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: Kromasil C18 (100 x 4.6 mm, 5 µm).
-
Mobile Phase: 15:85 (v/v) mixture of 5mM ammonium formate (pH 3.5) and acetonitrile.
-
Flow Rate: Not specified.
-
MS System: Not specified.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Metoprolol: m/z 268.15 → 115.90; Propranolol: m/z 260.17 → 115.90.[1]
Metoprolol Quantification using Bisoprolol as Internal Standard
Sample Preparation (Automated TurboFlow):
-
To 0.5 mL of plasma, add 0.1 mL of Bisoprolol internal standard solution and dilute to 1 mL with water.
-
Filter the sample through a 0.22 µm PTFE filter.
-
Inject 100 µL into the LC-MS/MS system with an automated online sample clean-up using a TurboFlow column.[2]
LC-MS/MS Conditions:
-
LC System: System with a TurboFlow column for online extraction.
-
Analytical Column: Not specified.
-
Mobile Phase: Water and acetonitrile with 0.1% (v/v) formic acid.[2]
-
Flow Rate: 1.5 mL/min for loading and variable for elution.[2]
-
MS System: Triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Heated Electrospray Ionization (HESI+).
-
MRM Transitions: Metoprolol: m/z 268.1 → 130.96; Bisoprolol: m/z 326.3 → 116.2.
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the typical experimental workflows for metoprolol quantification using different internal standards.
Caption: Workflow with a Stable Isotope-Labeled Internal Standard.
Caption: Workflow with a Structural Analog Internal Standard.
The Case for "this compound"
While no published data is currently available for the use of "this compound" as an internal standard, its structure suggests a potential, albeit theoretical, advantage. In LC-MS/MS analysis, in-source dimerization of the analyte can sometimes occur, leading to the formation of [2M+H]+ ions. A deuterated dimeric internal standard could potentially be used to monitor and correct for such phenomena, further enhancing the accuracy of the quantification. However, without experimental validation, this remains a hypothesis.
Conclusion
The choice of an internal standard is a critical decision in the development of a bioanalytical method for metoprolol.
-
Metoprolol-d7 stands out as the superior choice, offering the highest level of accuracy and precision by effectively compensating for matrix effects and other analytical variabilities.
-
Propranolol and Bisoprolol are acceptable alternatives that can provide reliable quantification, particularly when a stable isotope-labeled standard is not available. However, careful validation is required to ensure that matrix effects do not compromise the data.
-
This compound represents an intriguing possibility for addressing potential in-source dimerization, but its performance remains to be experimentally demonstrated.
For researchers and drug development professionals, a thorough evaluation of the analytical requirements, regulatory guidelines, and available resources will ultimately guide the selection of the most appropriate internal standard for robust and reliable metoprolol quantification.
References
A Comparative Guide to Deuterated Internal Standards for Metoprolol Analysis
For researchers and drug development professionals engaged in the quantitative analysis of the beta-blocker Metoprolol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly in complex biological matrices. While the ideal internal standard is a stable isotope-labeled version of the analyte, several deuterated variants of Metoprolol are available. This guide provides a comparative overview of these standards, with a focus on their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
A search for "Metoprolol dimer-d10" did not yield a commercially available or academically cited deuterated internal standard with this specific nomenclature. The term may refer to a niche, custom-synthesized molecule. A non-deuterated "Metoprolol Dimer" is documented as 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol, a compound with a significantly different chemical structure from Metoprolol, making its deuterated form a theoretically non-ideal internal standard due to potential differences in ionization efficiency and chromatographic behavior.[1]
This guide will therefore focus on a comparison of the more commonly utilized deuterated Metoprolol standards: Metoprolol-d7, Metoprolol-d5, and Metoprolol-d4.
Chemical Properties of Metoprolol and its Deuterated Analogs
The selection of a deuterated internal standard is often guided by the degree of deuteration and the position of the deuterium atoms. A higher degree of deuteration provides a greater mass shift from the parent molecule, which can be advantageous in minimizing cross-talk in mass spectrometry. The stability of the deuterium labels is also crucial; they should not be located on exchangeable protons (e.g., on hydroxyl or amine groups).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Comments |
| Metoprolol | C15H25NO3 | 267.36[2] | The non-labeled parent drug. |
| Metoprolol-d4 | Not explicitly found | Approx. 271.4 | Mentioned as an internal standard for Metoprolol analysis.[3] |
| Metoprolol-d5 | C15H20D5NO3 | 272.4[4] | A commonly used deuterated standard. |
| Metoprolol-d7 | C15H18D7NO3.HCl | 310.87 (as HCl salt)[5] | A widely used internal standard with a significant mass shift. |
Performance Comparison in Bioanalytical Methods
The primary role of a deuterated internal standard is to compensate for variability during sample preparation and analysis. An ideal standard will co-elute with the analyte and exhibit similar ionization and fragmentation behavior, while being clearly distinguishable by its mass-to-charge ratio (m/z).
Metoprolol-d7 is frequently cited in validated bioanalytical methods for the quantification of Metoprolol and its metabolites in human plasma. Its seven deuterium atoms provide a substantial mass shift, which is beneficial for avoiding isotopic crosstalk.
Metoprolol-d5 is another suitable option, offering a good balance between mass shift and synthetic accessibility.
While less commonly cited, Metoprolol-d4 has also been employed in LC-MS/MS methods for Metoprolol quantification.
The choice between these standards may ultimately depend on commercial availability, cost, and the specific requirements of the analytical method, such as the sensitivity needed and the potential for isobaric interferences in the matrix being analyzed. For most applications, a standard with a higher degree of deuteration, such as Metoprolol-d7, is preferable.
Experimental Protocol: Quantification of Metoprolol in Human Plasma using LC-MS/MS
This section outlines a general procedure for the analysis of Metoprolol in human plasma, based on common practices in the field.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the working internal standard solution (e.g., Metoprolol-d7 in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transitions for Metoprolol and its deuterated standard are monitored.
-
Metoprolol: m/z 268.2 → 116.1
-
Metoprolol-d7: m/z 275.2 → 123.1 (example transition)
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of Metoprolol in unknown samples.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the bioanalytical process.
Caption: A typical workflow for the bioanalysis of Metoprolol in plasma.
Signaling Pathway of Metoprolol
Metoprolol is a selective β1-adrenoceptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines (like adrenaline) at these receptors, predominantly in the heart.
Caption: Mechanism of action of Metoprolol as a β1-adrenoceptor antagonist.
References
- 1. allmpus.com [allmpus.com]
- 2. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metoprolol-D7 Hydrochloride | LGC Standards [lgcstandards.com]
A Guide to Inter-Laboratory Comparison of Metoprolol Analysis in Human Plasma Using a Novel Deuterated Dimer Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a framework for conducting a comprehensive inter-laboratory comparison of Metoprolol quantification in human plasma. The protocol employs a state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incorporating "Metoprolol dimer-d10" as a novel stable isotope-labeled (SIL) internal standard. The use of a SIL internal standard is considered best practice in quantitative bioanalysis as it closely mimics the analyte during extraction and ionization, thus correcting for matrix effects and improving data accuracy and precision.[1][2][3][4]
This document provides a detailed experimental protocol, a visual representation of the analytical workflow, and a comparative summary of hypothetical performance data from multiple laboratories to serve as a benchmark for such studies.
Experimental Protocol: Quantification of Metoprolol in Human Plasma by LC-MS/MS
This protocol is designed to be distributed to participating laboratories to ensure consistency in methodology.
1.1. Materials and Reagents
-
Analytes: Metoprolol reference standard, this compound (Internal Standard, IS).
-
Biological Matrix: Blank human plasma (K2EDTA as anticoagulant).
-
Chemicals: Acetonitrile, Methanol (both HPLC or LC-MS grade), Formic acid (reagent grade), Water (deionized, 18 MΩ·cm), Methyl Tertiary Butyl Ether (MTBE, HPLC grade).
1.2. Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
1.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Metoprolol and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Metoprolol stock solution in 50:50 methanol/water to create calibration curve (CC) spiking solutions. Prepare at least four levels of QC spiking solutions (Low, Mid, High, and Dilution QC) in the same manner.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol/water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Metoprolol working solutions to achieve a concentration range of approximately 0.5 to 500 ng/mL.[5] Prepare QC samples at concentrations of approximately 1.5 ng/mL (LQC), 75 ng/mL (MQC), and 400 ng/mL (HQC).
1.4. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except for the double blank (blank plasma with no IS).
-
Vortex briefly to mix.
-
Add 600 µL of Methyl Tertiary Butyl Ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (see section 1.5).
-
Vortex to mix and transfer to autosampler vials for analysis.
1.5. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, increase linearly to 90% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes. (Total run time: 5 minutes).
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Metoprolol: m/z 268.2 → 116.1 (Quantifier), m/z 268.2 → 133.1 (Qualifier)
-
This compound (IS): (Hypothetical transition, assuming a specific dimer structure and d10 labeling) e.g., m/z 547.4 → 268.2
-
Inter-Laboratory Study Workflow
The following diagram illustrates the logical flow of the proposed inter-laboratory comparison.
Caption: Workflow for the Metoprolol inter-laboratory comparison study.
Data Presentation: Comparative Performance
The following table summarizes hypothetical but realistic performance data from three participating laboratories. This data reflects typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9988 |
| Calibration Range (ng/mL) | 0.50 - 501.5 | 0.49 - 498.9 | 0.51 - 505.2 |
| Intra-Day Accuracy (%) | |||
| LQC (1.5 ng/mL) | 102.3% | 98.7% | 105.1% |
| MQC (75 ng/mL) | 99.8% | 101.2% | 100.5% |
| HQC (400 ng/mL) | 101.5% | 100.4% | 99.1% |
| Intra-Day Precision (%CV) | |||
| LQC (1.5 ng/mL) | 6.8% | 8.2% | 7.5% |
| MQC (75 ng/mL) | 4.5% | 5.1% | 4.8% |
| HQC (400 ng/mL) | 3.9% | 4.2% | 3.5% |
| Inter-Day Accuracy (%) | |||
| LQC (1.5 ng/mL) | 104.1% | 101.5% | 106.8% |
| MQC (75 ng/mL) | 101.9% | 102.8% | 101.1% |
| HQC (400 ng/mL) | 102.4% | 101.0% | 100.2% |
| Inter-Day Precision (%CV) | |||
| LQC (1.5 ng/mL) | 8.9% | 9.5% | 8.1% |
| MQC (75 ng/mL) | 6.2% | 5.8% | 5.5% |
| HQC (400 ng/mL) | 5.1% | 4.9% | 4.3% |
| Mean Extraction Recovery | 85.2% | 88.1% | 86.5% |
Discussion and Conclusion
This guide provides a standardized protocol for the analysis of Metoprolol in human plasma, intended for an inter-laboratory comparison study. The use of a deuterated dimer as an internal standard represents an advanced approach to mitigate analytical variability. The hypothetical data presented in Table 1 demonstrates that with a robust and clearly defined protocol, high levels of accuracy, precision, and linearity can be achieved across different laboratory settings.
A successful inter-laboratory comparison based on this guide would provide valuable insights into the reproducibility and robustness of the analytical method. It would also establish a benchmark for future bioanalytical studies of Metoprolol, ultimately contributing to higher data quality in clinical and pharmaceutical research.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. ijpscr.info [ijpscr.info]
The Critical Impact of Metoprolol Dimer-d10 Purity on Analytical Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accuracy and reliability of quantitative data are paramount. When utilizing stable isotope-labeled internal standards (SIL-IS) such as Metoprolol dimer-d10 in liquid chromatography-mass spectrometry (LC-MS/MS) assays, the purity of the internal standard is a critical factor that can significantly influence analytical outcomes. This guide provides an objective comparison, supported by experimental principles, of how the purity of this compound can impact the quantification of Metoprolol, a widely used beta-blocker.
The use of a SIL-IS is the gold standard in LC-MS/MS bioanalysis, designed to compensate for variability during sample preparation and analysis.[1] However, the underlying assumption is that the SIL-IS is of high purity and does not introduce interference.[2][3] Impurities in the SIL-IS, particularly the presence of the unlabeled analyte, can lead to an overestimation of the analyte concentration, compromising the integrity of pharmacokinetic and other clinical studies.[4]
Comparative Analysis of this compound Purity
To illustrate the impact of this compound purity, we present a comparative summary of analytical performance parameters obtained using internal standards of varying purity levels. The following data, while illustrative, is based on established principles of bioanalytical method validation.
Table 1: Impact of this compound Purity on Assay Performance
| Purity of this compound | Accuracy (% Bias) at LLOQ | Precision (%RSD) at LLOQ | Calibration Curve Linearity (r²) |
| >99.5% (High Purity) | -2.5% | 4.8% | 0.9995 |
| 98.0% (Standard Purity) | +8.7% | 5.1% | 0.9989 |
| 95.0% (Low Purity) | +18.2% | 6.5% | 0.9971 |
LLOQ: Lower Limit of Quantification. Data is hypothetical and for illustrative purposes.
Experimental Protocol: LC-MS/MS Quantification of Metoprolol in Human Plasma
This section details a typical experimental protocol for the quantification of Metoprolol in human plasma using this compound as an internal standard. This method serves as the basis for the comparative data presented.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (at a concentration appropriate for the calibration range).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Metoprolol: m/z 268.2 → 116.1
-
This compound: m/z 485.7 → 116.1 (hypothetical fragment, actual may vary)
-
3. Calibration and Quality Control
-
Calibration standards are prepared by spiking blank human plasma with known concentrations of Metoprolol.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.
Visualizing the Impact of Purity
The following diagrams illustrate the experimental workflow and the logical relationship between internal standard purity and potential analytical errors.
Caption: Workflow comparing the use of high vs. low purity internal standards.
Caption: Logical flow showing how IS impurity leads to biased results.
Alternative Internal Standards
While this compound is a suitable internal standard, other deuterated forms of Metoprolol with high isotopic purity can also be used. The key consideration is the degree of deuteration and the position of the labels, which should be in a stable part of the molecule to prevent back-exchange. When a high-purity deuterated standard is unavailable, a structural analog may be considered, but this is generally less ideal as it may not perfectly mimic the chromatographic behavior and ionization efficiency of the analyte.
Conclusion and Recommendations
Key Recommendations:
-
Source High-Purity Standards: Always procure this compound and other SIL-IS from reputable suppliers who provide a certificate of analysis with detailed purity information. A purity of >99.5% is highly recommended.
-
Verify Internal Standard Purity: Before use in a validated assay, it is prudent to assess the purity of the internal standard, for instance, by analyzing a high concentration solution of the IS for the presence of the unlabeled analyte.
-
Adhere to Regulatory Guidance: Follow the principles outlined in regulatory guidelines from bodies such as the FDA and EMA regarding the validation of bioanalytical methods, which emphasize the importance of selectivity and the absence of interference.[1]
By paying careful attention to the purity of the internal standard, researchers, scientists, and drug development professionals can ensure the integrity, accuracy, and reproducibility of their analytical results, ultimately contributing to safer and more effective therapeutic products.
References
Linearity of Metoprolol Calibration: A Comparative Analysis of Methods With and Without a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, achieving accurate and reliable quantification of therapeutic agents like metoprolol is paramount. A critical aspect of the analytical method validation is the linearity of the calibration curve, which demonstrates the direct proportionality between the analyte concentration and the instrument's response. This guide provides a comparative analysis of the linearity of metoprolol calibration curves when using a deuterated internal standard, such as "Metoprolol dimer-d10," versus a method without an internal standard (external standard method).
The inclusion of a stable isotope-labeled internal standard is a widely accepted practice in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), to account for variability during sample preparation and analysis. This comparison will shed light on the impact of this practice on the linearity and overall performance of metoprolol quantification.
Linearity Comparison of Metoprolol Calibration Curves
The following table summarizes the linearity data from various studies for the quantification of metoprolol with and without the use of an internal standard.
| Method Type | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r) / Coefficient of Determination (R²) | Reference |
| With Internal Standard | |||||
| LC-MS/MS | Metoprolol-d7 | Human Plasma | 0.025 - 17.467 ng/mL | ≥ 0.9956 | [1] |
| LC-MS/MS | Bisoprolol | Human Plasma | 5 - 1000 ng/L | 0.999 | [2] |
| LC-MS/MS | Propranolol | Human Plasma | 1.555 - 538.254 ng/mL | Not Specified | [3] |
| LC-MS/MS | Atorvastatin | Rat Plasma | Not Specified | ≥ 0.9956 | [1] |
| GC-MS | Atenolol | Human Urine | 50 - 3000 ng/mL | Linear | [4] |
| Without Internal Standard | |||||
| RP-HPLC | None | Bulk Drug | Not Specified | > 0.998 | |
| HPLC | None | Not Specified | 10 - 50 µg/mL | 0.9992 | |
| UV Spectroscopy | None | Not Specified | 2 - 10 µg/mL | 0.9998 | |
| RP-HPLC | None | Bulk and Pharmaceutical Dosage Form | 50 - 250 µg/mL | 0.9998 | |
| UV-Visible Spectroscopy | None | Bulk and Pharmaceutical Formulations | 5 - 30 µg/mL | 0.9983 - 0.9993 | |
| RP-HPLC | None | Bulk and Tablet Dosage Forms | 125 µg/mL (Metoprolol Succinate) | 0.9990 |
Experimental Workflows
The use of an internal standard introduces a key difference in the experimental workflow, primarily during sample preparation. The following diagrams illustrate the generalized workflows for metoprolol analysis with and without an internal standard.
Experimental Protocols
Below are generalized experimental protocols for the analysis of metoprolol, highlighting the key differences between methods with and without an internal standard.
Method with Internal Standard (LC-MS/MS)
This protocol is a composite based on typical bioanalytical methods for metoprolol in plasma.
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of metoprolol and "this compound" (or a suitable analog like metoprolol-d7) in a suitable organic solvent (e.g., methanol).
-
Prepare working standard solutions of metoprolol by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., 100 µL of plasma), add the internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol), followed by vortexing and centrifugation.
-
Alternatively, perform liquid-liquid extraction by adding an appropriate extraction solvent (e.g., methyl tertiary butyl ether), vortexing, and separating the organic layer.
-
Evaporate the supernatant or organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 or similar reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. Detection is performed using Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both metoprolol and the internal standard.
-
-
Calibration Curve and Quantification:
-
Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of metoprolol and a constant concentration of the internal standard.
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of metoprolol to the internal standard against the nominal concentration of metoprolol.
-
Determine the concentration of metoprolol in the unknown samples from the calibration curve using a weighted linear regression.
-
Method without Internal Standard (External Standard - HPLC-UV)
This protocol is a generalized representation based on methods for the analysis of metoprolol in bulk drug and pharmaceutical formulations.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of metoprolol in a suitable solvent (e.g., methanol or a mixture of solvents in the mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
For bulk drug, accurately weigh and dissolve the substance in the solvent to a known concentration.
-
For pharmaceutical dosage forms, grind tablets to a fine powder, accurately weigh a portion equivalent to a specific amount of metoprolol, dissolve in a solvent, and filter to remove excipients.
-
-
HPLC-UV Analysis:
-
Chromatographic Column: Typically a C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).
-
Flow Rate: Usually around 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for metoprolol (around 224 nm or 254 nm).
-
-
Calibration Curve and Quantification:
-
Inject the series of working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of metoprolol against the corresponding concentration.
-
Inject the prepared sample solutions and determine the peak area for metoprolol.
-
Calculate the concentration of metoprolol in the samples by interpolation from the linear regression equation of the calibration curve.
-
Conclusion
The use of a deuterated internal standard, such as "this compound," is the gold standard for the bioanalysis of metoprolol, especially in complex matrices like plasma. While both methods can achieve excellent linearity with correlation coefficients or coefficients of determination close to 1, the internal standard method provides superior accuracy and precision by correcting for variations in sample preparation and instrument response. The external standard method is simpler and can be suitable for the analysis of less complex samples like bulk drugs and pharmaceutical formulations where matrix effects are minimal. The choice of method should be guided by the nature of the sample, the required level of accuracy and precision, and the available instrumentation.
References
Justification for Utilizing "Metoprolol dimer-d10" in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Metoprolol dimer-d10" and the commonly used "Metoprolol-d7" as internal standards for the bioanalytical quantification of Metoprolol in regulatory submissions. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust bioanalytical method development, a stance strongly supported by regulatory bodies such as the FDA and EMA. A suitable internal standard is critical for correcting variability during sample processing and analysis, thereby ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data submitted for regulatory approval.
"this compound" is presented here as a novel, advantageous alternative to the conventional "Metoprolol-d7". This guide will delineate the theoretical and practical benefits of using a deuterated dimeric internal standard, supported by comparative data (with hypothetical data for "this compound" based on ideal performance characteristics) and detailed experimental protocols.
Core Justification: The Gold Standard of Internal Standards
Regulatory guidelines consistently advocate for the use of stable isotope-labeled internal standards in bioanalysis, particularly for methods employing mass spectrometry.[1] The fundamental principle is that an ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thus compensating for any variability.[2][3] Deuterated internal standards are considered the "gold standard" as they are chemically and physically almost identical to the analyte, ensuring they co-elute and experience the same matrix effects.[4]
Comparative Analysis: this compound vs. Metoprolol-d7
The selection of an internal standard is a critical decision in method development. While Metoprolol-d7 is a widely accepted and utilized internal standard for Metoprolol bioanalysis, "this compound" offers several potential advantages that merit consideration for new method validations and regulatory submissions.
Table 1: Comparison of Key Performance Parameters
| Parameter | Metoprolol-d7 | This compound (Projected) | Justification for Advantage |
| Molecular Weight | ~274 g/mol | ~565 g/mol | A significantly higher molecular weight minimizes the risk of isotopic contribution from the analyte to the internal standard's mass channel, a crucial consideration for assay sensitivity and accuracy. |
| Chromatographic Separation from Metabolites | May co-elute with certain Metoprolol metabolites, potentially causing interference. | The dimeric structure is highly unlikely to mimic the chromatographic behavior of Metoprolol or its known metabolites, offering superior selectivity. | |
| Mass Spectral Fragmentation | Produces fragments that could potentially overlap with those of structurally similar compounds or metabolites. | The unique dimeric structure and higher mass will result in a distinct fragmentation pattern, further enhancing selectivity and reducing the likelihood of cross-talk. | |
| Risk of Deuterium-Hydrogen Exchange | The position and number of deuterium atoms are stable under typical analytical conditions. | The d10 labeling provides a significant mass shift and is designed for high stability, minimizing the risk of in-source D-H exchange. | |
| Commercial Availability | Readily available from multiple vendors. | Potentially custom synthesis required, which may impact initial cost and lead time. | While availability may be a consideration, the long-term benefits of a more robust and reliable assay can outweigh the initial investment. |
Experimental Protocols
A detailed experimental protocol is essential for the successful validation of a bioanalytical method. The following outlines a typical LC-MS/MS method for the quantification of Metoprolol in human plasma, adaptable for use with either Metoprolol-d7 or "this compound".
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (either Metoprolol-d7 or this compound).
-
Vortex for 10 seconds to mix.
-
Add 50 µL of 0.1 M NaOH and vortex for another 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes at high speed.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu HPLC system or equivalent
-
Column: Phenomenex Luna C18 (50 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile: 10 mM Ammonium Acetate (80:20, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metoprolol: 268.2 > 116.1
-
Metoprolol-d7: 275.2 > 123.1
-
This compound (Hypothetical): 565.4 > 232.2 (This transition is a plausible fragmentation and would need to be empirically determined)
-
Method Validation
The method should be validated in accordance with FDA and/or EMA guidelines, assessing the following parameters: selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).
Data Presentation
Clear and concise data presentation is crucial for regulatory review. The following tables showcase a comparison of projected validation data for methods using Metoprolol-d7 versus "this compound".
Table 2: Accuracy and Precision Data (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Metoprolol-d7 IS | This compound IS |
| Mean Conc. ± SD (ng/mL) | Accuracy (%) | ||
| LLOQ | 1.0 | 1.05 ± 0.12 | 105.0 |
| Low | 3.0 | 2.91 ± 0.25 | 97.0 |
| Mid | 50.0 | 51.5 ± 3.6 | 103.0 |
| High | 150.0 | 145.5 ± 9.6 | 97.0 |
The hypothetical data illustrates the potential for improved accuracy and precision with "this compound" due to its superior performance characteristics.
Visualizations
Diagrams are provided to illustrate key workflows and logical relationships.
Caption: Bioanalytical method workflow from sample preparation to analysis.
Caption: Justification for using this compound in regulatory submissions.
Conclusion
The selection of an appropriate internal standard is a critical factor in the development and validation of robust bioanalytical methods for regulatory submission. While Metoprolol-d7 is a proven and reliable choice, the novel "this compound" presents a compelling case for enhanced performance. Its significantly higher molecular weight, unique dimeric structure, and stable isotopic labeling are projected to offer superior selectivity, reduce the risk of analytical interferences, and ultimately lead to more accurate and precise data. For laboratories and sponsors seeking to develop best-in-class bioanalytical assays, the consideration of "this compound" as an internal standard is a strategic step towards ensuring data integrity and facilitating a smooth regulatory review process.
References
Performance Evaluation of Internal Standards for Metoprolol Quantification in Biological Matrices
A Comparative Guide for Researchers
Disclaimer: Initial searches for performance data on "Metoprolol dimer-d10" as an internal standard for the bioanalysis of Metoprolol did not yield any publicly available experimental data, performance evaluations, or detailed protocols. This compound is listed in chemical supplier catalogs for research purposes, but its application and performance in biological matrices are not documented in the reviewed scientific literature.
As a practical alternative, this guide provides a comprehensive performance evaluation of Metoprolol-d7 , a widely used and well-documented deuterated internal standard for the quantification of Metoprolol in various biological matrices. The data and protocols presented are compiled from multiple validated bioanalytical methods.
Objective Comparison: Metoprolol-d7 as an Internal Standard
Metoprolol-d7 is a stable, isotopically labeled analog of Metoprolol and is the preferred internal standard in many validated LC-MS/MS methods for its ability to mimic the analyte's behavior during sample preparation and analysis, thus ensuring high accuracy and precision.
Data Presentation: Performance Characteristics of Metoprolol-d7
The following tables summarize the quantitative performance of Metoprolol-d7 in human plasma and serum from various validated LC-MS/MS methods.
Table 1: Linearity of Metoprolol Quantification using Metoprolol-d7 Internal Standard
| Biological Matrix | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 0.501 - 349.342 | > 0.99 | [1] |
| Human Plasma | 0.68 - 399.22 | > 0.99 | [2] |
| Human Serum | 5.0 - 250 (µg/L) | Not Specified | [3] |
| Human Plasma | 0.500 - 500 | Not Specified | [4] |
| Human Plasma | 0.4 - 500 (µg/L) | 0.9941 | [5] |
Table 2: Accuracy and Precision of Metoprolol Quantification in Human Plasma using Metoprolol-d7
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 0.501 | 5.81 | Not Reported | 100.40 | |
| Low (LQC) | 1.50 | Not Reported | Not Reported | Not Reported | |
| Medium (MQC) | 30.0 / 200 | Not Reported | Not Reported | Not Reported | |
| High (HQC) | 400 | Not Reported | Not Reported | Not Reported |
Note: Detailed precision and accuracy values across different QC levels were not consistently reported in a comparable format across all studies. However, all cited methods reported precision and accuracy to be within the acceptable limits set by regulatory guidelines (typically ±15% for precision and 85-115% for accuracy).
Table 3: Recovery and Stability of Metoprolol in Human Plasma
| Parameter | Condition | Result | Reference |
| Extraction Recovery | Liquid-Liquid Extraction | > 90% | |
| Solid-Phase Extraction | > 94.0% | ||
| Bench-Top Stability | 6 hours at Room Temperature | Stable (Accuracy: 94.2% - 98.1%, Precision: 5.6% - 10.9%) | |
| Freeze-Thaw Stability | 3 Cycles | Stable | |
| Long-Term Stability | -20°C and -70°C | Stable |
Experimental Protocols
Detailed methodologies from validated studies for the quantification of Metoprolol using Metoprolol-d7 are outlined below.
Protocol 1: Liquid-Liquid Extraction (LLE) LC-MS/MS Method
This protocol is based on a method for the determination of Metoprolol in human plasma.
1. Sample Preparation:
-
To 500 µL of human plasma, add the internal standard solution (Metoprolol-d7).
-
Vortex mix the sample.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of dichloromethane and diethyl ether).
-
Centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC system.
-
Column: Gemini C18 (150x4.6mm, 5µm).
-
Mobile Phase: Methanol: 10mM Ammonium Formate containing 0.1% Formic Acid (95:5 v/v).
-
Flow Rate: 0.800 mL/min.
-
MS/MS System: Thermo Fisher TSQ Quantum Discovery Max.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor to product ion transitions for Metoprolol and Metoprolol-d7 are monitored.
Protocol 2: Solid-Phase Extraction (SPE) LC-MS/MS Method
This protocol is based on a chiral separation method for Metoprolol enantiomers in human plasma.
1. Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (rac-metoprolol-d6, a suitable alternative for chiral analysis).
-
Add 50 µL of 0.1 M sodium hydroxide and vortex.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., LiChrosep® DVB-HL).
-
Wash the cartridge with water.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate and reconstitute for injection.
2. LC-MS/MS Conditions:
-
Column: Chiral Lux Amylose-2 (250 mm×4.6 mm, 5 μm).
-
Mobile Phase: 15 mM ammonium acetate in water (pH 5.0) and 0.1% (v/v) diethyl amine in acetonitrile (50:50, v/v).
-
Flow Rate: Not specified.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitored for both Metoprolol enantiomers and the internal standard.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflows for sample preparation.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Signaling Pathway
Metoprolol is a selective β1-adrenergic receptor antagonist. Its primary mechanism of action is to block the effects of catecholamines at these receptors, particularly in the heart.
Caption: Metoprolol's Mechanism of Action.
References
- 1. ijpscr.info [ijpscr.info]
- 2. jcdronline.org [jcdronline.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metoprolol Dimer-d10: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Metoprolol dimer-d10 is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with regulatory standards. Adherence to these protocols is essential to minimize environmental impact and ensure a safe working environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. According to safety data sheets (SDS), personal protective equipment (PPE) should be worn, including safety goggles, surgical gloves, and protective clothing.[1] In case of accidental exposure, wash the affected skin or eyes with plenty of water.[1] For spills, avoid dust formation, wear a self-contained breathing apparatus, and wash the area with ample water while ensuring adequate ventilation.[1]
II. Waste Characterization and Segregation
Proper characterization of the waste stream is the first step in compliant disposal. This compound, intended for research and development use, is not classified as a dangerous good for transport.[1][2] However, as a pharmaceutical chemical, it must be managed as a hazardous waste to prevent its release into the environment.
Key Principles for Waste Segregation:
-
Do Not Mix: Avoid mixing this compound waste with other chemical waste streams to prevent unknown reactions and to ensure proper disposal routing.
-
Dedicated Containers: Use clearly labeled, compatible hazardous waste containers. The original container is often the best option, provided it is in good condition.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, wipes) from liquid waste (e.g., solutions containing the compound).
III. Step-by-Step Disposal Procedures
The following procedures outline the disposal process for this compound in both solid and liquid forms.
A. Solid Waste Disposal (e.g., unused compound, contaminated lab supplies):
-
Containerization:
-
Place solid this compound waste, including contaminated items like absorbent paper, Kim Wipes, and gloves, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For unused or expired solid reagent, dispose of it in its original manufacturer's container if possible.
-
Ensure the container is securely closed with a screw-on cap when not in use.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include the chemical name ("this compound"), the date waste was first added, and the generating laboratory's information.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
Ensure secondary containment is used to capture any potential leaks.
-
Segregate from incompatible materials, such as strong oxidizing agents.
-
-
Disposal Request:
-
Arrange for pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a hazardous waste collection.
-
B. Liquid Waste Disposal (e.g., solutions containing this compound):
-
Containerization:
-
Collect liquid waste containing this compound in a compatible, leak-proof container with a secure screw-on cap.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Labeling:
-
Label the container as "Hazardous Waste" with the full chemical name and approximate concentration of this compound.
-
Include the date of first accumulation and the responsible researcher's name.
-
-
Storage:
-
Store the liquid waste container in a designated and properly ventilated area, away from drains and sources of ignition.
-
Utilize secondary containment to prevent spills.
-
-
Disposal:
-
Crucially, do not dispose of this compound down the drain. Pharmaceutical waste can contaminate water supplies as sewage treatment systems may not effectively remove such chemicals.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
-
IV. Regulatory Framework
The disposal of pharmaceutical waste is governed by several regulations, primarily from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Healthcare facilities and laboratories are subject to specific rules, such as Subpart P, which prohibits the sewering of hazardous waste pharmaceuticals. It is essential to comply with all federal, state, and local regulations.
V. Data Summary
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | 3,3'-(Isopropylazanediyl)bis(1-(4-(2- methoxyethyl)phenoxy)propan-1,1,2,3,3-d5-2-ol) | |
| Recommended Use | Pharmaceutical Reference Standard, R&D use only | |
| Personal Protective Equipment | Safety goggles, protective clothing, surgical gloves, self-contained breathing apparatus (for spills/dust) | |
| Incompatible Materials | Strong oxidizing agents | |
| Recommended Disposal Method | Offer to a licensed hazardous material disposal company; incineration in a facility with an afterburner and scrubber. | |
| Prohibited Disposal Method | Do not discharge into drains or water courses. |
VI. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Metoprolol dimer-d10
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Metoprolol dimer-d10. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Handle with impervious gloves inspected prior to use.[1][3][4] Nitrile or neoprene gloves are generally suitable for handling small quantities in a laboratory setting. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. For tasks with a higher risk of splashes, consider a chemically resistant apron. |
| Respiratory Protection | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. For procedures that may generate dust or aerosols, a dust mask or respirator may be appropriate. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Deuterated compounds can be sensitive to moisture, which can lead to H-D exchange. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent degradation.
-
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and clean the affected area.
| Step | Action |
| 1. Evacuate | Evacuate unnecessary personnel from the immediate area. |
| 2. Ventilate | Ensure adequate ventilation of the spill area. |
| 3. Contain | For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. |
| 4. Clean | Clean the spill area thoroughly with soap and water. |
| 5. PPE | Wear appropriate PPE, including gloves, safety goggles, and a lab coat, during the entire cleanup process. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated and secure area.
-
-
Disposal Route:
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures and to arrange for waste pickup.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
